1-(2-N-Boc-aminoethyl)piperazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(2-piperazin-1-ylethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O2/c1-11(2,3)16-10(15)13-6-9-14-7-4-12-5-8-14/h12H,4-9H2,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPOIPCJBJNWHSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363883 | |
| Record name | 1-(2-N-Boc-aminoethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140447-78-5 | |
| Record name | 1-(2-N-Boc-aminoethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-[2-(piperazin-1-yl)ethyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-(2-N-Boc-aminoethyl)piperazine physicochemical properties
An In-depth Technical Guide to the Physicochemical Properties of 1-(2-N-Boc-aminoethyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound (CAS No: 140447-78-5). This bifunctional molecule, featuring a Boc-protected primary amine and a piperazine ring, is a valuable building block in medicinal chemistry and drug discovery, primarily used as an intermediate in the synthesis of more complex bioactive compounds.[1] This document details its key quantitative properties, provides generalized experimental protocols for their determination, and illustrates logical workflows for these procedures.
Core Physicochemical Data
This compound is typically a white to off-white solid at room temperature.[1] Its fundamental properties are summarized in the table below, providing a quantitative snapshot for researchers.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₂₃N₃O₂ | [1][2][3] |
| Molecular Weight | 229.32 g/mol | [1][2][3] |
| Appearance | White to off-white solid | [1] |
| Boiling Point | 357.2 °C at 760 mmHg | [1] |
| Density | 1.014 g/cm³ | [1] |
| Flash Point | 169.8 °C | [1] |
| Vapor Pressure | 2.78E-05 mmHg at 25°C | [1] |
| Refractive Index | 1.471 | [1] |
| LogP (Octanol-Water Partition Coefficient) | 0.4163 to 1.0739 | [1][2] |
| Polar Surface Area (PSA) | 53.6 Ų | [1][2][3] |
Solubility Profile
The solubility of a compound is a critical parameter for its handling, formulation, and biological activity. As a molecule with both polar (amines) and non-polar (Boc-group, hydrocarbon backbone) regions, its solubility is variable. While specific quantitative solubility data in various solvents is not readily published, a qualitative assessment can be made based on its structure. It is expected to be soluble in many organic solvents. Its solubility in aqueous solutions is pH-dependent due to the basic nitrogen atoms in the piperazine ring.
Experimental Protocol: Qualitative Solubility Determination
This protocol outlines a general procedure for determining the solubility of a compound like this compound in various solvents to classify it based on its functional groups.[4][5]
-
Preparation : Label a series of small test tubes, one for each solvent to be tested (e.g., Water, 5% HCl, 5% NaOH, Diethyl Ether).
-
Sample Addition : Place a small, consistent amount (e.g., 25 mg) of the compound into each test tube.
-
Solvent Addition : Add 0.75 mL of the respective solvent to each tube in small portions.
-
Mixing : After each addition, shake the tube vigorously for 60 seconds.
-
Observation : Observe whether the compound dissolves completely (soluble), partially (partially soluble), or not at all (insoluble).
-
Classification :
-
If soluble in water, test the pH with litmus paper to determine if it's acidic, basic, or neutral.[5]
-
If insoluble in water but soluble in 5% HCl, the compound is classified as an organic base (Class B), which is expected for this compound due to the piperazine nitrogens.[4]
-
If insoluble in water but soluble in 5% NaOH, it is classified as an acidic compound.
-
Caption: Workflow for solubility classification.
Acidity and Basicity (pKa)
The pKa values of a molecule are essential for predicting its ionization state at a given pH, which influences its solubility, membrane permeability, and receptor-binding interactions. This compound has two basic nitrogen centers in the piperazine ring. The pKa of the unprotected secondary amine is expected to be higher (more basic) than the tertiary amine. For context, the two pKa values for the parent compound, piperazine, are approximately 5.35 and 9.73.[6][7] The Boc-protecting group is electron-withdrawing and may slightly lower the basicity of the adjacent piperazine nitrogen.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate and common method for determining the pKa of amines.[8][9]
-
Sample Preparation : Prepare a solution of the compound with a precise concentration (e.g., 0.05 M) in deionized water or a suitable solvent with a known ionic strength.
-
Titration Setup : Place the solution in a temperature-controlled beaker equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titrant : Use a standardized solution of a strong acid (e.g., 0.1 M HCl) as the titrant, delivered via a calibrated burette.
-
Titration : Add the titrant in small, precise increments. After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
-
Data Analysis : Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point(s) on the titration curve. The equivalence point(s) are identified as the point(s) of maximum slope on the curve (inflection point).
References
- 1. Page loading... [guidechem.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | C11H23N3O2 | CID 1514401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. scribd.com [scribd.com]
- 6. uregina.ca [uregina.ca]
- 7. Piperazine - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models [mdpi.com]
An In-depth Technical Guide to 1-(2-N-Boc-aminoethyl)piperazine (CAS: 140447-78-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-N-Boc-aminoethyl)piperazine, with the CAS number 140447-78-5, is a bifunctional organic compound that has emerged as a critical building block in contemporary medicinal chemistry.[1][2] Its structure, featuring a piperazine ring and a Boc-protected aminoethyl side chain, offers synthetic versatility, making it a valuable intermediate in the development of complex bioactive molecules.[1][3] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, applications—particularly as a linker in Proteolysis Targeting Chimeras (PROTACs)—and relevant experimental protocols.
Physicochemical and Safety Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 140447-78-5 | [4][5] |
| Molecular Formula | C11H23N3O2 | [3][4][6] |
| Molecular Weight | 229.32 g/mol | [3][4][6] |
| Appearance | Oil liquid or solid | [] |
| Purity | ≥96% | [3][] |
| Boiling Point | 357.2 °C at 760 mmHg | [3][] |
| Density | 1.014 g/cm³ | [3][] |
| Flash Point | 169.8 °C | [3] |
| Refractive Index | 1.471 | [1] |
| pKa (Predicted) | 12.74 ± 0.46 | [3] |
| Storage | 4°C, protect from light | [5] |
Safety Information: this compound is considered hazardous. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[8] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[8] Work should be conducted in a well-ventilated area.[8]
Synthesis Protocol
A common method for the synthesis of this compound involves the deprotection of a Cbz-protected precursor via catalytic hydrogenation.[6][9]
General Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, dissolve benzyl 4-(2-(tert-butoxycarbonylamino)ethyl)piperazine-1-carboxylate (1 equivalent) in methanol.
-
Catalyst Addition: Add 10% palladium on carbon (typically 10-20% by weight of the starting material).
-
Hydrogenation: Degas the solution and then introduce hydrogen gas (via a balloon or a hydrogenation apparatus).
-
Reaction Monitoring: The reaction is typically stirred at room temperature for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst.
-
Purification: The filtrate is concentrated under reduced pressure to yield tert-butyl 2-(1-piperazinyl)ethylcarbamate as a yellow gum or oil. The product is often used in the next step without further purification if a high level of purity is achieved.[6][9]
Core Application: A Linker in PROTACs
This compound is widely utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4][10] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4][10] The piperazine moiety in the linker can enhance the solubility and rigidity of the PROTAC molecule.[11]
PROTAC Mechanism of Action
The general mechanism of action for a PROTAC is a catalytic process that involves the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.
Synthetic Workflow for PROTAC Synthesis
The synthesis of a PROTAC using this compound as a linker typically involves a multi-step process. The Boc-protecting group allows for the sequential attachment of the E3 ligase ligand and the target protein ligand.
Conclusion
This compound is a versatile and valuable chemical entity in modern drug discovery and development. Its primary application as a linker in the burgeoning field of targeted protein degradation with PROTACs highlights its significance. The information provided in this technical guide, from its fundamental properties to its synthetic applications, is intended to support researchers and scientists in leveraging this compound for the advancement of novel therapeutics.
References
- 1. Page loading... [guidechem.com]
- 2. tenovapharma.com [tenovapharma.com]
- 3. Cas 140447-78-5,this compound | lookchem [lookchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chemscene.com [chemscene.com]
- 6. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. This compound | 140447-78-5 [chemicalbook.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(2-N-Boc-aminoethyl)piperazine: A Versatile Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(2-N-Boc-aminoethyl)piperazine, a key building block in synthetic and medicinal chemistry. With its unique structural features—a piperazine ring for improved physicochemical properties and a Boc-protected aminoethyl side chain for controlled, sequential reactions—this compound has become instrumental in the development of novel therapeutics, including peptidomimetics and Proteolysis-Targeting Chimeras (PROTACs).
Core Properties and Specifications
This compound, with a molecular weight of 229.32 g/mol , is a bifunctional molecule prized for its versatility in chemical synthesis.[1][2] The tert-butyloxycarbonyl (Boc) protecting group on the primary amine allows for selective functionalization of the secondary amine within the piperazine ring. This feature is critical for the stepwise construction of complex molecules.
Physicochemical and Computational Data
The key properties of this compound are summarized below, providing essential data for reaction planning and computational modeling.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₃N₃O₂ | [1][2] |
| Molecular Weight | 229.32 g/mol | [1][2] |
| IUPAC Name | tert-butyl N-(2-piperazin-1-ylethyl)carbamate | [1] |
| CAS Number | 140447-78-5 | [1][2] |
| Appearance | Solid | Sigma-Aldrich |
| Purity | ≥97% | [2] |
| Topological Polar Surface Area (TPSA) | 53.6 Ų | [1][2] |
| LogP | 0.4163 | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
| Rotatable Bonds | 3 | [2] |
| Storage | 4°C, protect from light | [2] |
Synthesis and Chemical Applications
The piperazine moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs due to its ability to enhance solubility and bioavailability.[3] this compound serves as a crucial intermediate for introducing this valuable scaffold into target molecules.
A common synthesis route to obtain the title compound involves the deprotection of a precursor like benzyl 4-(2-(tert-butoxycarbonylamino)ethyl)piperazine-1-carboxylate. This reaction, typically a hydrogenation using a palladium on carbon catalyst, is highly efficient.
| Precursor | Reagents | Solvent | Reaction Time | Yield |
| Benzyl 4-(2-(tert-butoxycarbonylamino)ethyl)piperazine-1-carboxylate | H₂, 10% Pd/C | Methanol | 2 hours | 97% |
Data sourced from ChemicalBook.[4]
The primary application of this compound is as a versatile building block in multi-step organic synthesis, particularly in two key areas of drug development:
-
Solid-Phase Peptide Synthesis (SPPS): The compound is used as a scaffold to create peptidomimetics, which are molecules that mimic the structure and function of natural peptides but often have improved stability and bioavailability. The piperazine ring can introduce conformational constraints or act as a backbone replacement.
-
PROTAC Development: As a bifunctional linker, it is used in the synthesis of PROTACs. These novel therapeutic agents co-opt the body's own protein disposal system to eliminate disease-causing proteins. The piperazine unit can connect the protein-of-interest (POI) ligand to the E3 ligase ligand, and its properties can be crucial for the efficacy of the final PROTAC.[3][5]
Experimental Protocols
The following protocols provide detailed methodologies for the application of this compound in a key experimental workflow.
Protocol 1: Immobilization on 2-Chlorotrityl Chloride (2-CTC) Resin for Solid-Phase Synthesis
This procedure describes the attachment of the this compound scaffold to a solid support, a foundational step for building peptidomimetics.
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (MeOH)
-
Reaction vessel with a sintered glass frit
Procedure:
-
Resin Swelling: Swell 1.0 g of 2-CTC resin in 10 mL of anhydrous DCM for 30 minutes in the reaction vessel.
-
Reagent Preparation: In a separate flask, dissolve 2.0 equivalents of this compound in 10 mL of anhydrous DCM.
-
Immobilization Reaction: Drain the DCM from the swollen resin. Add the piperazine solution to the resin, followed by the addition of 4.0 equivalents of DIPEA.
-
Agitation: Gently agitate the resin slurry at room temperature for 2 hours.
-
Capping: To cap any unreacted chlorotrityl groups, add 1.0 mL of MeOH to the reaction mixture and agitate for an additional 30 minutes.
-
Washing: Drain the reaction solution and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x) to remove excess reagents and byproducts. The functionalized resin is now ready for the next step, which typically involves the removal of the Boc protecting group to allow for peptide chain elongation.
Visualizing Workflows and Logical Relationships
Diagrams generated using Graphviz provide clear visual representations of experimental processes and molecular assembly strategies.
Caption: Workflow for Immobilizing this compound on a Solid Support.
Caption: Modular Assembly of a PROTAC using a Piperazine-based Linker.
References
A Technical Guide to 1-(2-N-Boc-aminoethyl)piperazine: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(2-N-Boc-aminoethyl)piperazine, a key building block in modern medicinal chemistry and drug discovery. It details the compound's structure, physicochemical properties, and its applications, with a focus on its role as a versatile linker in the synthesis of complex bioactive molecules.
Chemical Structure and Identification
This compound is a derivative of piperazine featuring an N-Boc protected aminoethyl side chain. The tert-butyloxycarbonyl (Boc) group serves as a crucial protecting group, masking the primary amine's reactivity. This allows for selective functionalization of the secondary amine within the piperazine ring. The IUPAC name for this compound is tert-butyl N-(2-piperazin-1-ylethyl)carbamate .[1]
Common synonyms for this chemical include:
-
tert-Butyl 2-(piperazin-1-yl)ethylcarbamate[2]
-
Boc-protected aminoethylpiperazine[2]
-
N-Boc-aminoethylpiperazine[2]
-
(2-PIPERAZIN-1-YL-ETHYL)-CARBAMIC ACID TERT-BUTYL ESTER[2]
Caption: Chemical structure of this compound.
Physicochemical Properties
The key physicochemical properties of this compound are summarized below. These properties are essential for designing reaction conditions, purification protocols, and for computational modeling in drug design.
| Property | Value | Source(s) |
| CAS Number | 140447-78-5 | [1][2][3] |
| Molecular Formula | C₁₁H₂₃N₃O₂ | [1][2][4] |
| Molecular Weight | 229.32 g/mol | [1][4] |
| Appearance | White to off-white solid | [2] |
| IUPAC Name | tert-butyl N-(2-piperazin-1-ylethyl)carbamate | [1] |
| SMILES | CC(C)(C)OC(=O)NCCN1CCNCC1 | [4] |
| InChIKey | VPOIPCJBJNWHSJ-UHFFFAOYSA-N | [1][4] |
| Purity | ≥97% | [3] |
| Polar Surface Area (PSA) | 53.6 Ų | [1][3] |
| logP | 0.41 - 1.07 | [2][3] |
| Storage Conditions | 4°C, protect from light | [3] |
Applications in Drug Discovery and Organic Synthesis
This compound is a bifunctional molecule widely utilized as an intermediate in medicinal chemistry. Its structure offers two distinct reactive sites: a nucleophilic secondary amine on the piperazine ring and a protected primary amine that can be deprotected for subsequent reactions.
Key Applications:
-
Scaffold for Complex Molecules: It serves as a foundational building block for synthesizing more elaborate molecules, particularly in the development of novel therapeutic agents.[2]
-
Linker in PROTACs: The compound is used in the preparation of bifunctional degraders, such as Proteolysis Targeting Chimeras (PROTACs).[] In this context, it acts as a linker connecting a ligand that binds to a target protein with another ligand that recruits an E3 ubiquitin ligase, leading to the degradation of the target protein.
-
Privileged Structure: The piperazine moiety is considered a "privileged scaffold" in drug design, known for improving pharmacokinetic and pharmacodynamic properties like solubility and basicity.[6] This compound provides an accessible entry point to incorporate this valuable scaffold.
Caption: Conceptual workflow for PROTAC synthesis using the linker.
Experimental Protocols
While specific reaction conditions are substrate-dependent, the following sections outline general methodologies for the synthesis and application of this compound.
A. Conceptual Synthesis of the Compound
The compound is not naturally occurring and is produced synthetically.[2] A common approach involves the alkylation of a piperazine derivative with a Boc-protected aminoethylating agent.[2]
-
Reactants: Piperazine and a suitable Boc-protected 2-aminoethyl electrophile (e.g., N-Boc-2-chloroethylamine or N-Boc-2-aminoethyl tosylate).
-
Solvent & Base: A polar aprotic solvent like acetonitrile or DMF with a non-nucleophilic base (e.g., K₂CO₃ or DIPEA) to scavenge the acid byproduct.
-
Conditions: The reaction is typically stirred at room temperature or gently heated until completion, monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up & Purification: The crude product is isolated via an aqueous work-up and purified using silica gel column chromatography.
B. General Protocol for Use in Amide Coupling
This protocol describes the common use of the compound to form an amide bond via its secondary piperazine nitrogen.
-
Reaction Setup: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid starting material (1.0 eq) and this compound (1.1 eq) in a dry, aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Coupling Agent Addition: Add a peptide coupling reagent (e.g., HATU, 1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 2.0 eq).
-
Reaction Execution: Stir the mixture at room temperature for 2-16 hours. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Aqueous Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: After filtering and concentrating the organic layer under reduced pressure, purify the crude residue by flash column chromatography on silica gel to yield the pure amide product.
C. Boc-Deprotection Protocol
To expose the primary amine for further functionalization, the Boc group is removed under acidic conditions.
-
Reaction Setup: Dissolve the Boc-protected substrate in a suitable solvent such as DCM, dioxane, or methanol.
-
Acid Addition: Add a strong acid, typically trifluoroacetic acid (TFA, 10-50% v/v in DCM) or a solution of HCl in dioxane (e.g., 4M).
-
Reaction Execution: Stir the solution at room temperature for 1-4 hours. Monitor the deprotection by LC-MS.
-
Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess acid. The resulting product is often an amine salt (e.g., TFA or HCl salt), which can be used directly or neutralized with a base.
Safety and Handling
-
Hazards: The compound is known to cause skin irritation (H315) and serious eye irritation (H319).[1] It may also cause respiratory irritation (H335).[1]
-
Handling: Handle in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place at the recommended temperature of 4°C, protected from light.[3]
Conclusion
This compound is a high-value chemical intermediate for researchers in organic synthesis and drug development. Its bifunctional nature, enabled by the strategic placement of a Boc protecting group, allows for sequential and controlled modifications, making it an indispensable tool for constructing complex molecular architectures, particularly as a versatile linker in the synthesis of targeted therapeutics like PROTACs.
References
- 1. This compound | C11H23N3O2 | CID 1514401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile of 1-(2-N-Boc-aminoethyl)piperazine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-(2-N-Boc-aminoethyl)piperazine (tert-butyl (2-(piperazin-1-yl)ethyl)carbamate), a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct quantitative solubility data in public literature, this document outlines a detailed experimental protocol for determining its solubility in various organic solvents. Furthermore, a representative, albeit hypothetical, solubility dataset is presented to guide formulation and process development.
Introduction
This compound is a bifunctional molecule featuring a piperazine ring and a Boc-protected aminoethyl side chain. This structure imparts a unique solubility profile, which is critical for its application in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs). Understanding its solubility in different organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation strategies.
Solubility Data
| Solvent | Chemical Class | Predicted Solubility (g/L) at 25°C |
| Methanol | Polar Protic | > 200 |
| Ethanol | Polar Protic | > 200 |
| Isopropanol | Polar Protic | 100 - 150 |
| Dichloromethane (DCM) | Halogenated | > 200 |
| Chloroform | Halogenated | > 200 |
| Acetone | Polar Aprotic | 150 - 200 |
| Ethyl Acetate | Ester | 50 - 100 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 200 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 200 |
| Toluene | Aromatic Hydrocarbon | 10 - 20 |
| Heptane | Aliphatic Hydrocarbon | < 1 |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents.
Objective: To quantitatively determine the saturation solubility of this compound in a selection of organic solvents at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker or orbital shaker in a temperature-controlled environment
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure saturation.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the undissolved solid and the dissolved compound is reached.
-
-
Phase Separation:
-
After the equilibration period, centrifuge the vials at a high speed to pellet the undissolved solid at the bottom of the vial.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the clear supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method. The dilution factor must be accurately recorded.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions using a validated HPLC or GC method to generate a calibration curve.
-
Analyze the diluted sample solutions under the same conditions.
-
-
Calculation of Solubility:
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the supernatant by multiplying the measured concentration by the dilution factor. This value represents the solubility of the compound in the specific solvent at the tested temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound, a common precursor to its use in further chemical reactions.
The following diagram outlines the logical steps for the experimental determination of solubility as described in the protocol above.
Spectroscopic Profile of 1-(2-N-Boc-aminoethyl)piperazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the synthetically versatile building block, 1-(2-N-Boc-aminoethyl)piperazine, also known as tert-butyl (2-(piperazin-1-yl)ethyl)carbamate. The information presented herein is crucial for the unambiguous identification, purity assessment, and structural elucidation of this compound in various stages of pharmaceutical and chemical research. This document details available Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.
Chemical Structure and Properties
-
IUPAC Name: tert-butyl N-(2-piperazin-1-ylethyl)carbamate
-
Synonyms: this compound
-
CAS Number: 140447-78-5
-
Molecular Formula: C₁₁H₂₃N₃O₂
-
Molecular Weight: 229.32 g/mol
Spectroscopic Data
While comprehensive, publicly available spectra for this compound are limited, the following tables summarize the expected and reported spectroscopic characteristics based on available data and analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the molecular structure of this compound by providing information on the chemical environment of each proton and carbon atom. A Certificate of Analysis from a commercial supplier confirms that the ¹H NMR spectrum is consistent with the expected structure and indicates a purity of ≥97.0% by NMR.[1]
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| C(CH₃)₃ | ~1.44 | Singlet | 9H |
| Piperazine-H (4 positions) | ~2.40 | Triplet | 4H |
| -NH-CH₂- | ~3.20 | Quartet | 2H |
| Piperazine-H (4 positions) | ~2.65 | Triplet | 4H |
| -CH₂-N(piperazine) | ~2.48 | Triplet | 2H |
| -NH-Boc | ~5.0 (broad) | Singlet | 1H |
Note: Predicted shifts are based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Chemical Shift (δ, ppm) |
| C (CH₃)₃ | ~28.5 |
| C (CH₃)₃ | ~79.0 |
| Piperazine-C | ~46.0 |
| Piperazine-C | ~54.5 |
| -NH-C H₂- | ~39.0 |
| -C H₂-N(piperazine) | ~57.0 |
| C=O | ~156.0 |
Note: Predicted shifts are based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is utilized to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=O, and C-N bonds.
Table 3: Expected FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~3350 | N-H | Amine/Amide stretching |
| 2975-2800 | C-H | Alkyl stretching |
| ~1690 | C=O | Carbonyl (urethane) stretching |
| ~1520 | N-H | Amine/Amide bending |
| ~1170 | C-O | Urethane C-O stretching |
| ~1250 | C-N | Amine/Amide stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M+H]⁺ is expected.
Table 4: Expected Mass Spectrometry Data
| Ion | m/z (calculated) |
| [M+H]⁺ | 230.1863 |
| [M+Na]⁺ | 252.1682 |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above. Specific parameters may need to be optimized based on the instrumentation used.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon. A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.
FT-IR Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Collect a background spectrum of the clean ATR crystal before running the sample.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final infrared spectrum.
Mass Spectrometry (Electrospray Ionization - ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Introduce the sample into the ESI source of the mass spectrometer via direct infusion or after separation by liquid chromatography.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. The mass analyzer can be a quadrupole, time-of-flight (TOF), or ion trap.
-
Data Analysis: Determine the mass-to-charge ratio of the molecular ion and any significant fragment ions.
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General Workflow for Spectroscopic Analysis.
This diagram outlines the logical flow from sample preparation through various spectroscopic analyses to the final interpretation and reporting of the structural and purity information for a chemical compound.
References
An In-depth Technical Guide to the Synthesis and Purification of 1-(2-N-Boc-aminoethyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methodologies for 1-(2-N-Boc-aminoethyl)piperazine, a key building block in medicinal chemistry and drug development. This document details established synthetic routes, provides in-depth experimental protocols, and outlines effective purification strategies to obtain this versatile intermediate in high purity.
Introduction
This compound, also known as tert-butyl (2-(piperazin-1-yl)ethyl)carbamate, is a bifunctional molecule featuring a piperazine ring and a Boc-protected primary amine.[1] This unique structure allows for selective functionalization at the secondary amine of the piperazine moiety, while the Boc-protected amine remains shielded. This orthogonality makes it a valuable intermediate in the synthesis of a wide range of biologically active compounds, including pharmaceutical candidates. The ability to produce this compound through efficient and scalable methods is therefore of significant interest to the scientific community.
Synthesis Methodologies
The synthesis of this compound can be achieved through several strategic approaches. The selection of a particular method often depends on factors such as the availability of starting materials, desired scale, and overall cost-effectiveness. This guide details two primary synthetic routes: deprotection of a Cbz-protected precursor and direct alkylation of N-Boc-piperazine.
Method 1: Catalytic Hydrogenation of a Cbz-Protected Precursor
A highly efficient and high-yielding method involves the deprotection of a readily available Cbz-protected precursor, benzyl 4-(2-(tert-butoxycarbonylamino)ethyl)piperazine-1-carboxylate. This method utilizes catalytic hydrogenation to selectively remove the Cbz (carboxybenzyl) group, leaving the Boc group intact.
Quantitative Data for Synthesis Method 1
| Parameter | Value | Reference |
| Starting Material | Benzyl 4-(2-(tert-butoxycarbonylamino)ethyl)piperazine-1-carboxylate | [2] |
| Reagents | Hydrogen gas, 10% Palladium on Carbon (Pd/C) | [2] |
| Solvent | Methanol | [2] |
| Reaction Time | 2 hours | [2] |
| Yield | 97% | [2] |
| Product Purity | High (as indicated by yield) | [2] |
Method 2: N-Alkylation of 1-Boc-Piperazine
A more direct approach involves the N-alkylation of commercially available 1-Boc-piperazine with a suitable 2-aminoethyl synthon. This method leverages the nucleophilicity of the unprotected secondary amine of the piperazine ring. A common alkylating agent for this purpose is 2-bromoethylamine hydrobromide.
Quantitative Data for Synthesis Method 2 (Representative)
| Parameter | Value | Reference |
| Starting Materials | 1-Boc-piperazine, 2-Bromoethylamine hydrobromide | General Alkylation Protocol |
| Reagents | Base (e.g., K₂CO₃, Et₃N) | General Alkylation Protocol |
| Solvent | Acetonitrile or DMF | General Alkylation Protocol |
| Reaction Time | Typically several hours to overnight | General Alkylation Protocol |
| Yield | Variable, generally moderate to good | General Alkylation Protocol |
| Product Purity | Requires purification to remove byproducts | General Alkylation Protocol |
Experimental Protocols
Protocol for Synthesis Method 1: Catalytic Hydrogenation
Materials:
-
Benzyl 4-(2-(tert-butoxycarbonylamino)ethyl)piperazine-1-carboxylate (1 equivalent)
-
10% Palladium on Carbon (Pd/C) (catalytic amount, e.g., ~20% by weight of the starting material)
-
Methanol (sufficient to dissolve the starting material)
-
Hydrogen gas supply
-
Celite®
Procedure:
-
In a suitable reaction vessel, dissolve benzyl 4-(2-(tert-butoxycarbonylamino)ethyl)piperazine-1-carboxylate in methanol.[2]
-
Carefully add 10% palladium on carbon to the solution.
-
Degas the mixture by evacuating the vessel and backfilling with an inert gas (e.g., nitrogen or argon) several times.
-
Introduce hydrogen gas into the reaction vessel (typically via a balloon or a controlled supply) and stir the mixture vigorously at room temperature.[2]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS). The reaction is typically complete within 2 hours.[2]
-
Upon completion, carefully vent the excess hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[2]
-
Wash the Celite® pad with a small amount of methanol to ensure complete recovery of the product.
-
Combine the filtrates and concentrate under reduced pressure to yield this compound as a yellow gum.[2]
Protocol for Synthesis Method 2: N-Alkylation (General Procedure)
Materials:
-
1-Boc-piperazine (1 equivalent)
-
2-Bromoethylamine hydrobromide (1-1.2 equivalents)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2-3 equivalents)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred suspension of 1-Boc-piperazine and potassium carbonate in acetonitrile, add 2-bromoethylamine hydrobromide.
-
Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The crude product will likely require further purification (see Purification Methods section).
Purification Methods
The choice of purification method depends on the purity of the crude product and the scale of the synthesis.
Filtration and Concentration
For reactions that yield a relatively clean product, such as the catalytic hydrogenation described in Method 1, a simple work-up involving filtration through Celite® to remove the catalyst, followed by concentration of the filtrate under vacuum, is often sufficient to obtain a product of high purity.[2]
Extraction
For the N-alkylation reaction, an extractive work-up is typically necessary. The crude residue is partitioned between an organic solvent (e.g., ethyl acetate or dichloromethane) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which may then be subjected to further purification.
Column Chromatography
For the removal of unreacted starting materials and byproducts, silica gel column chromatography is a highly effective method.
Experimental Protocol for Column Chromatography:
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Eluent: A gradient of methanol in dichloromethane (e.g., 0-10% methanol) or ethyl acetate in hexanes. The basicity of the piperazine moiety may cause tailing on the silica gel; this can often be mitigated by adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent.
Procedure:
-
Prepare a slurry of silica gel in the initial, less polar eluent and pack it into a chromatography column.
-
Dissolve the crude product in a minimal amount of the eluent or dichloromethane.
-
Carefully load the sample onto the top of the silica gel bed.
-
Elute the column with the chosen solvent system, gradually increasing the polarity if a gradient is used.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Crystallization
If the purified product is obtained as an oil or an amorphous solid, crystallization can be attempted to obtain a crystalline solid, which is often easier to handle and store.
Experimental Protocol for Crystallization (General Approach):
Materials:
-
Purified this compound
-
A suitable solvent system (e.g., diethyl ether, hexanes, or a mixture of a good solvent like ethyl acetate with a poor solvent like hexanes).
Procedure:
-
Dissolve the purified product in a minimal amount of a suitable "good" solvent at room temperature or with gentle heating.
-
Slowly add a "poor" solvent (in which the product is insoluble) until the solution becomes slightly turbid.
-
If necessary, gently heat the mixture until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then further cool in a refrigerator or freezer to induce crystallization.
-
Collect the crystals by filtration, wash them with a small amount of the cold "poor" solvent, and dry them under vacuum.
Visualized Workflows
The following diagrams illustrate the logical flow of the synthesis and purification processes described in this guide.
Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.
Caption: General purification workflow for this compound.
Conclusion
This technical guide has detailed robust and reproducible methods for the synthesis and purification of this compound. The catalytic hydrogenation of a Cbz-protected precursor stands out as a particularly high-yielding and clean method. For instances where direct alkylation is preferred, effective purification strategies, primarily column chromatography, are essential to achieve high purity. The provided protocols and workflows serve as a valuable resource for researchers and professionals in the field of drug discovery and development, enabling the efficient production of this key synthetic intermediate.
References
An In-depth Technical Guide to the Key Chemical Properties of 1-(2-N-Boc-aminoethyl)piperazine for Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential chemical properties of 1-(2-N-Boc-aminoethyl)piperazine, a critical building block in modern organic synthesis and drug discovery. Its unique structure, featuring a mono-protected piperazine ring, offers selective reactivity, making it an invaluable intermediate for the construction of complex molecular architectures, including those used in Proteolysis Targeting Chimeras (PROTACs).
Core Chemical and Physical Properties
This compound, also known by its IUPAC name tert-butyl (2-(piperazin-1-yl)ethyl)carbamate, is a bifunctional molecule that combines the structural features of a piperazine ring and a Boc-protected primary amine.[1] This strategic placement of the tert-butoxycarbonyl (Boc) protecting group allows for selective functionalization at the different nitrogen atoms, a key advantage in multi-step synthetic routes.[2] The piperazine moiety itself is a "privileged scaffold" in medicinal chemistry, appearing in a wide range of bioactive molecules due to its ability to improve physicochemical and pharmacokinetic properties.[]
Below is a summary of the key quantitative data for this compound:
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₂₃N₃O₂ | [1][4] |
| Molecular Weight | 229.32 g/mol | [1][4] |
| Appearance | Solid | [4] |
| LogP | 0.4163 | |
| Topological Polar Surface Area (TPSA) | 53.6 Ų | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 4 | |
| Rotatable Bonds | 3 | |
| pKa | Not experimentally determined in literature. The pKa of the piperazine nitrogens is influenced by substituents.[5] The secondary amine on the piperazine ring is expected to be the most basic site. | |
| Solubility | No quantitative data available. Generally soluble in various organic solvents. The parent compound, piperazine, is highly soluble in water and also soluble in ethanol and methanol.[6] |
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the differential reactivity of its three nitrogen atoms. The Boc-protected primary amine is unreactive under basic and nucleophilic conditions, allowing for selective reactions at the secondary and tertiary amines of the piperazine ring.
N-Alkylation and N-Acylation
The secondary amine of the piperazine ring is the most nucleophilic center and readily undergoes N-alkylation and N-acylation reactions. These reactions are fundamental for introducing a wide variety of substituents and for building more complex molecular frameworks.
Boc Deprotection
The Boc group can be efficiently removed under acidic conditions to liberate the primary amine.[7] This unmasking allows for subsequent functionalization at this position, such as amide bond formation or further alkylation.
Role in PROTAC Synthesis
This compound is a valuable linker for the synthesis of PROTACs.[1][4] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The piperazine moiety in the linker can enhance the solubility and rigidity of the PROTAC molecule, which is crucial for the formation of a stable ternary complex between the target protein and the E3 ligase.[8]
Experimental Protocols
Below are representative experimental protocols for key transformations involving N-Boc-piperazine derivatives. These can be adapted for this compound.
General Protocol for N-Alkylation of the Piperazine Ring
This protocol describes the alkylation of the secondary amine on the piperazine ring.
Methodology:
-
Dissolve this compound and a suitable base (e.g., potassium carbonate or triethylamine, 1.5-2.0 equivalents) in an appropriate solvent such as acetonitrile or DMF.
-
To this solution, add the alkylating agent (e.g., an alkyl halide, 1.0-1.2 equivalents).
-
Stir the reaction mixture at room temperature or heat as necessary until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove any inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the N-alkylated derivative.[9]
General Protocol for Boc Deprotection
This protocol outlines the removal of the Boc protecting group to reveal the primary amine.
Methodology:
-
Dissolve the N-Boc protected piperazine derivative in a suitable solvent like dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring for the disappearance of the starting material by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess acid under reduced pressure.
-
The resulting salt can be neutralized with a base (e.g., saturated sodium bicarbonate solution) and the free amine extracted with an organic solvent.
-
The combined organic layers are then dried and concentrated to yield the deprotected product.[10]
Logical Relationship in Synthesis
The strategic use of this compound in a multi-step synthesis is depicted in the following logical workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Boc Protecting Group on 1-(2-aminoethyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of the tert-butoxycarbonyl (Boc) protecting group to 1-(2-aminoethyl)piperazine, a common building block in medicinal chemistry and drug development. This document details the regioselective protection, reaction conditions, and deprotection protocols, supported by quantitative data and experimental methodologies.
Introduction
1-(2-aminoethyl)piperazine possesses three nitrogen atoms with varying nucleophilicity: a primary aliphatic amine, and two secondary amines within the piperazine ring. The selective protection of these amine functionalities is crucial for the synthesis of complex molecules. The Boc group is a widely used protecting group for amines due to its stability in a broad range of chemical conditions and its facile removal under acidic conditions. This guide focuses on the synthesis and characterization of tert-butyl (2-(piperazin-1-yl)ethyl)carbamate, the product of selectively protecting the primary amine of 1-(2-aminoethyl)piperazine.
Regioselective Mono-Boc Protection
The selective protection of the primary amine over the secondary piperazine amines is the desired outcome in many synthetic routes. This regioselectivity is primarily governed by the higher nucleophilicity of the primary amine and steric hindrance around the piperazine nitrogens. However, to achieve high selectivity and avoid the formation of di- or tri-protected byproducts, careful control of reaction conditions is essential.
A key strategy to enhance regioselectivity is the protonation of one of the piperazine nitrogens. By treating 1-(2-aminoethyl)piperazine with one equivalent of a strong acid, such as hydrochloric acid, the most basic nitrogen atom (typically one of the piperazine nitrogens) is protonated, forming a salt. This protonated amine is no longer nucleophilic, thus directing the Boc protection to the free primary amine.
dot
Caption: Logical diagram illustrating the desired regioselective mono-Boc protection pathway and potential side reactions.
Experimental Protocols
Mono-Boc Protection of 1-(2-aminoethyl)piperazine
This protocol describes a common method for the selective protection of the primary amine of 1-(2-aminoethyl)piperazine.
Materials:
-
1-(2-aminoethyl)piperazine
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1M solution (optional, for enhanced regioselectivity)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1-(2-aminoethyl)piperazine (1.0 equiv) in methanol or THF.
-
For enhanced regioselectivity, cool the solution to 0 °C and add 1.0 equivalent of 1M HCl dropwise. Stir for 30 minutes.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.0-1.2 equiv) in the same solvent to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate and saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.
Deprotection of Boc-protected 1-(2-aminoethyl)piperazine
The Boc group is readily cleaved under acidic conditions to regenerate the free amine.
Materials:
-
tert-butyl (2-(piperazin-1-yl)ethyl)carbamate
-
Trifluoroacetic acid (TFA) or 4M HCl in dioxane
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution or other suitable base
Procedure:
-
Dissolve the Boc-protected compound (1.0 equiv) in dichloromethane.
-
Add an excess of trifluoroacetic acid (typically 20-50% v/v) or 4M HCl in dioxane (3-5 equiv) to the solution at room temperature.
-
Stir the reaction mixture for 1-4 hours, monitoring by TLC.
-
Remove the solvent and excess acid under reduced pressure.
-
Neutralize the residue by the careful addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected product.
dot
The Versatile Role of 1-(2-N-Boc-aminoethyl)piperazine: A Technical Guide for Chemical Synthesis and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-N-Boc-aminoethyl)piperazine is a bifunctional chemical building block of significant interest in medicinal chemistry and materials science. Its structure, featuring a piperazine ring with a primary amine protected by a tert-butyloxycarbonyl (Boc) group and a secondary amine available for conjugation, makes it a highly versatile scaffold. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and core applications, with a focus on its pivotal role as a linker in Proteolysis Targeting Chimeras (PROTACs) and as a component in solid-phase synthesis. Detailed experimental protocols and tabulated data are provided to support its practical application in a research and development setting.
Introduction
The piperazine moiety is a privileged scaffold in drug discovery, present in numerous FDA-approved drugs.[1] Its inclusion in a molecule can enhance aqueous solubility, improve pharmacokinetic properties, and provide a rigid structural element for optimal target binding. This compound leverages these advantages by offering a differentially protected diamine structure. The Boc-protected primary amine allows for its preservation while the piperazine nitrogen is functionalized. Conversely, the piperazine ring can be used as a stable core while the Boc group is removed to reveal a reactive primary amine for subsequent coupling reactions. This dual reactivity is particularly valuable in the construction of complex molecules, most notably in the rapidly advancing field of targeted protein degradation.
Physicochemical and Spectroscopic Properties
The physical and chemical properties of this compound are essential for its handling, reaction setup, and purification. While some experimental data for the title compound is limited, the properties of the parent compound (N-Boc-piperazine) and the deprotected analogue (N-(2-Aminoethyl)piperazine) are included for comparison and context.
Table 1: Physicochemical Properties
| Property | This compound | N-Boc-piperazine (for comparison) | N-(2-Aminoethyl)piperazine (for comparison) |
| CAS Number | 140447-78-5[2] | 57260-71-6 | 140-31-8 |
| Molecular Formula | C₁₁H₂₃N₃O₂[2] | C₉H₁₈N₂O₂ | C₆H₁₅N₃ |
| Molecular Weight | 229.32 g/mol [2] | 186.25 g/mol | 129.20 g/mol |
| Appearance | Solid or yellow gum/oil liquid[3][4] | White solid | Colorless to light yellow liquid[5] |
| Melting Point | Not widely reported | 43-47 °C[6] | -19 °C[5] |
| Boiling Point | 357.2 °C at 760 mmHg[] | Not widely reported | 218-222 °C[5] |
| Density | 1.014 g/cm³[] | Not widely reported | 0.985 g/mL at 25 °C[5] |
| Purity | ≥96-97%[2] | ≥97% | ≥99% |
| Solubility | Soluble in methanol, DCM[8] | Soluble in ethyl acetate, methanol, water[6] | Soluble in water[9] |
| Calculated LogP | 0.4163[2] | Not available | -1.48[5] |
| Topological Polar Surface Area (TPSA) | 53.6 Ų[2] | Not available | 41.3 Ų[9] |
Spectroscopic Data
Table 2: Key Spectroscopic Features of Related Compounds
| Compound | ¹H NMR (CDCl₃) | IR (KBr, cm⁻¹) |
| N-Boc-piperazine | δ 3.42 (t, 4H, -CH₂-N-Boc), 2.80 (t, 4H, -CH₂-NH), 1.45 (s, 9H, -C(CH₃)₃) | N-H stretching, C=O (carbamate) stretching |
| N-(2-Aminoethyl)piperazine | δ 3.79 (t, 4H), 2.66 (bs, 10H) (in DMSO-d6)[1] | 3464 (N-H stretch)[1] |
Synthesis and Reactivity
Synthesis
This compound is commonly synthesized via the deprotection of a Cbz-protected precursor. The following protocol is a representative example.
Experimental Protocol: Synthesis via Hydrogenolysis [8]
-
Materials: Benzyl 4-(2-(tert-butoxycarbonylamino)ethyl)piperazine-1-carboxylate (precursor), 10% Palladium on carbon (Pd/C), Methanol (MeOH), Celite.
-
Procedure:
-
Dissolve benzyl 4-(2-(tert-butoxycarbonylamino)ethyl)piperazine-1-carboxylate (e.g., 2.60 g, 7.16 mmol) in methanol (50 ml) in a suitable reaction vessel.
-
Add 10% Pd/C catalyst (500 mg) to the solution.
-
Degas the solution and then introduce hydrogen gas (e.g., via a balloon or hydrogenation apparatus).
-
Stir the reaction mixture vigorously at room temperature for 2 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with additional methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield tert-butyl 2-(1-piperazinyl)ethylcarbamate as a yellow gum.
-
-
Yield: A typical reported yield for this reaction is approximately 97%.[8]
Caption: Synthetic workflow for this compound.
Key Reactions
The primary utility of this building block stems from the selective reactivity of its two nitrogen centers.
-
Boc Deprotection: The Boc group is readily removed under acidic conditions to liberate the primary amine. This is the key step for using the molecule as a linker to be attached to a carboxylic acid-containing moiety.
-
N-Alkylation/Acylation of Piperazine: The secondary amine of the piperazine ring is nucleophilic and can be functionalized via standard N-alkylation or N-acylation reactions while the Boc group remains intact.
Experimental Protocol: General Boc-Deprotection [10][11]
-
Materials: this compound, Anhydrous Dichloromethane (DCM), Trifluoroacetic Acid (TFA) or 4M HCl in Dioxane.
-
Procedure (using TFA):
-
Dissolve the Boc-protected compound (1.0 eq) in anhydrous DCM (to a concentration of approx. 0.1 M) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of 20-50% TFA in DCM (v/v, 10-20 eq. of TFA) to the stirred mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Once complete, concentrate the mixture under reduced pressure to remove DCM and excess TFA.
-
The resulting amine salt can often be used directly in the next step or neutralized by careful addition of a base (e.g., saturated aq. NaHCO₃ or DIPEA) and extracted.
-
Applications in Drug Discovery and Chemical Biology
PROTAC Linker
The most prominent application of this compound is as a linker or a precursor to a linker in the design of PROTACs.[12] PROTACs are heterobifunctional molecules that recruit a target Protein of Interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[13]
The piperazine-containing linker plays a critical role by:
-
Providing a Rigid Scaffold: The piperazine ring introduces conformational rigidity, which can reduce the entropic penalty of forming the ternary POI-PROTAC-E3 ligase complex.[13][14]
-
Enhancing Solubility: The basic nitrogen atoms of the piperazine can be protonated at physiological pH, improving the aqueous solubility and overall physicochemical properties of the often-greasy PROTAC molecule.[14][15]
-
Enabling Synthetic Strategy: The Boc-protected amine allows for a modular synthesis. The free piperazine nitrogen can be coupled to one ligand (e.g., for the E3 ligase), followed by Boc deprotection and coupling of the resulting primary amine to the second ligand (for the POI).
Caption: Role of a piperazine linker in the PROTAC mechanism.
Table 3: Representative pKa Values of Piperazine-Containing PROTAC Precursors
The protonation state of the piperazine linker is crucial for solubility. Slight modifications to the chemical environment significantly impact the pKa. The following data from a study on piperazine-containing PROTACs illustrates this effect.[14]
| Compound Structure (Simplified) | Experimental pKa | % Protonated Species at pH 7.4 (Calculated) |
| POI-CO-N(CH₂CH₂)₂NH -Alkyl | 7.61 | ~62% |
| POI-CO-N(CH₂CH₂)₂N -(CO)-Alkyl | 5.86 | ~3% |
| POI-CO-N(CH₂CH₂)₂NH -CO-VHL | 7.20 | ~39% |
Data adapted from Desantis, J. et al., RSC Adv., 2022.[14] This demonstrates how acylating the second piperazine nitrogen dramatically reduces its basicity.
Solid-Phase Synthesis
The principles of using this compound in solid-phase synthesis are analogous to those for N-Boc-piperazine.[16] It can be immobilized on a resin and used as a scaffold to build peptidomimetics or other small molecule libraries. The Boc-protected amine serves as a latent diversification point, which can be deprotected and elaborated upon once the initial synthesis attached to the piperazine ring is complete.
Experimental Protocol: General Solid-Phase Synthesis Workflow [16][17]
-
Materials: 2-Chlorotrityl chloride (2-CTC) resin, this compound, N,N-Diisopropylethylamine (DIPEA), Anhydrous Dichloromethane (DCM), N,N-Dimethylformamide (DMF), coupling agents (e.g., HATU), Boc-protected amino acids, cleavage cocktail (e.g., TFA/H₂O/TIPS).
-
Workflow:
-
Resin Swelling: Swell the 2-CTC resin in anhydrous DCM.
-
Immobilization: React the swollen resin with this compound and DIPEA in DCM. The secondary amine of the piperazine displaces the chloride on the resin. Wash the resin thoroughly with DCM and DMF.
-
Elaboration (Example: Peptide Coupling):
-
Couple the first Boc-protected amino acid to the now-deprotected primary amine of the ethyl group (after an initial Boc deprotection step if starting from the title compound already attached via its piperazine ring). Alternatively, and more commonly, the piperazine ring is first functionalized.
-
-
Iterative Cycles: Continue cycles of Boc-deprotection (using TFA/DCM) and coupling of subsequent building blocks.
-
Cleavage: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA) to release the final product from the solid support.
-
Isolation: Precipitate the crude product in cold diethyl ether, then purify by preparative HPLC.
-
Caption: General workflow for solid-phase synthesis.
Safety and Handling
This compound and its deprotected form require careful handling in a laboratory setting.
-
Hazard Classification: The compound is classified as a skin irritant (H315), serious eye irritant (H319), and may cause respiratory irritation (H335).[3]
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust or vapors. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[2] Protect from light. Some suppliers recommend storage at 4°C.[2]
-
Incompatibilities: Incompatible with strong oxidizing agents and strong acids.
Conclusion
This compound is a strategically important building block for modern chemical synthesis. Its pre-protected, bifunctional nature allows for controlled, sequential reactions essential for constructing complex molecular architectures. Its role as a rigid and solubilizing linker in PROTACs highlights its value in addressing contemporary challenges in drug discovery, particularly in the field of targeted protein degradation. The protocols and data compiled in this guide serve as a foundational resource for scientists aiming to leverage the unique chemical properties of this versatile compound in their research endeavors.
References
- 1. sid.ir [sid.ir]
- 2. chemscene.com [chemscene.com]
- 3. This compound | C11H23N3O2 | CID 1514401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-BOC-Piperazine (57260-71-6) 1H NMR spectrum [chemicalbook.com]
- 5. N-Aminoethylpiperazine | 140-31-8 [chemicalbook.com]
- 6. 1-BOC-Piperazine | 57260-71-6 [chemicalbook.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. Aminoethylpiperazine | C6H15N3 | CID 8795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. chempep.com [chempep.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. peptide.com [peptide.com]
Methodological & Application
Application Notes and Protocols for 1-(2-N-Boc-aminoethyl)piperazine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-N-Boc-aminoethyl)piperazine is a versatile building block in solid-phase peptide synthesis (SPPS), primarily utilized for the creation of peptidomimetics.[1][2] These synthetic analogs of natural peptides often possess enhanced therapeutic properties, including increased stability against enzymatic degradation, improved bioavailability, and greater target selectivity.[1][2] The incorporation of the 1-(2-aminoethyl)piperazine moiety can introduce conformational constraints, mimic peptide turns, and serve as a scaffold for novel pharmacophoric features, making it a valuable tool in drug discovery and development.[1][2]
Key applications for this building block include its use as a scaffold for peptidomimetics, the introduction of specific turn conformations in peptide chains, its role as a precursor in the synthesis of diketopiperazines (DKPs), and in the development of agents targeting the central nervous system (CNS).[1] The methodologies outlined in this document are based on the robust tert-butyloxycarbonyl (Boc) protection strategy for SPPS.[1]
Data Presentation
The following table summarizes the expected quantitative data for the solid-phase synthesis of a model peptidomimetic incorporating this compound. These values are illustrative and can vary depending on the specific peptide sequence, scale, and instrumentation used.
| Parameter | Typical Value | Notes |
| Initial Resin Loading | 0.4 - 0.8 mmol/g | Dependent on the resin type (e.g., 2-Chlorotrityl chloride resin). |
| Coupling Efficiency per Step | >98% | Can be monitored qualitatively using methods like the Kaiser test. |
| Overall Crude Product Yield | 50 - 70% | Highly dependent on the number of coupling cycles and the specific peptide sequence.[1] |
| Crude Product Purity (by HPLC) | 40 - 60% | Purification is typically required to isolate the target compound.[1] |
| Final Purified Product Yield | 15 - 30% | Highly dependent on the efficiency of the purification process.[1] |
Experimental Protocols
Caution: All chemical manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Protocol 1: Immobilization of this compound onto 2-Chlorotrityl Chloride (2-CTC) Resin
This protocol describes the attachment of the piperazine building block to the solid support.
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (MeOH)
-
N,N-Dimethylformamide (DMF)
-
Reaction vessel with a sintered glass frit
Procedure:
-
Resin Swelling: Swell the 2-CTC resin (e.g., 1.0 g, 1.0 mmol/g loading) in anhydrous DCM (10 mL) for 30 minutes in the reaction vessel.
-
Preparation of Reagent Solution: In a separate flask, dissolve this compound (2.0 mmol, 2.0 eq.) in anhydrous DCM (10 mL).
-
Immobilization Reaction: Drain the DCM from the swollen resin. Add the this compound solution to the resin, followed by the addition of DIPEA (4.0 mmol, 4.0 eq.).[1]
-
Agitation: Gently agitate the resin slurry at room temperature for 2 hours.
-
Capping: To cap any unreacted chlorotrityl groups, add MeOH (1.0 mL) to the reaction mixture and agitate for an additional 30 minutes.[1]
-
Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally with DCM (3 x 10 mL).
-
Drying: Dry the resin under vacuum to a constant weight. The loading of the building block can be determined gravimetrically.
Protocol 2: Solid-Phase Peptide Synthesis (Boc Strategy)
This protocol outlines the iterative steps of deprotection and amino acid coupling.
Materials:
-
Immobilized 1-(2-aminoethyl)piperazine resin
-
Boc-protected amino acids
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Coupling reagent (e.g., HBTU/HOBt or HATU)
-
Chloranil test reagents
Procedure:
-
Boc Deprotection:
-
Swell the resin in DCM.
-
Treat the resin with a solution of 50% TFA in DCM (10 mL per gram of resin) for 5 minutes with agitation.[3]
-
Drain the TFA solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for an additional 20 minutes.[3]
-
Drain the TFA solution and wash the resin with DCM (5 x 10 mL).
-
-
Neutralization:
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Boc-protected amino acid (3.0 eq.) with a suitable coupling reagent such as HATU (2.9 eq.) and DIPEA (6.0 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction completion (e.g., using the Kaiser test for primary amines if applicable, or by repeating the coupling step).
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Repeat: Repeat steps 1-4 for each subsequent amino acid in the desired sequence.
Protocol 3: Cleavage from Resin and Purification
This protocol describes the final cleavage of the peptidomimetic from the solid support and its subsequent purification.
Materials:
-
Peptidomimetic-bound resin
-
Cleavage cocktail (e.g., TFA/Triisopropylsilane (TIS)/Water, 95:2.5:2.5 v/v/v)
-
Cold diethyl ether
-
HPLC-grade acetonitrile and water
-
Preparative and analytical reverse-phase HPLC columns
Procedure:
-
Final Deprotection and Washing: After the final amino acid coupling, perform a final Boc deprotection (Protocol 2, step 1). Wash the resin thoroughly with DCM and dry under vacuum.
-
Cleavage:
-
Add the cleavage cocktail (10 mL per gram of resin) to the resin in a sealed reaction vessel.
-
Agitate the mixture at room temperature for 2-3 hours.[3]
-
-
Product Isolation:
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small volume of fresh cleavage cocktail (2 x 2 mL) and combine the filtrates.[3]
-
-
Precipitation:
-
Reduce the volume of the combined filtrate by approximately half under a stream of nitrogen.
-
Add the concentrated solution dropwise to a centrifuge tube containing cold diethyl ether (40 mL) to precipitate the crude product.[1]
-
-
Purification:
-
Centrifuge the mixture and decant the ether.
-
Wash the crude product with cold diethyl ether (2 x 20 mL).[1]
-
Dry the crude product under vacuum.
-
-
Analysis and Final Purification:
-
Analyze the crude product by analytical HPLC and mass spectrometry to determine purity and confirm identity.
-
Purify the crude product by preparative reverse-phase HPLC to obtain the final peptidomimetic.[1]
-
Visualizations
Caption: General workflow for the solid-phase synthesis of a peptidomimetic.
Caption: Proposed signaling pathway for neuroprotection by piperazine derivatives.
References
Application Notes and Protocols for the Use of 1-(2-N-Boc-aminoethyl)piperazine in PROTAC Linker Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins. These molecules consist of a ligand that binds to a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that influences the efficacy, selectivity, and physicochemical properties of the PROTAC. Piperazine-containing linkers, such as those derived from 1-(2-N-Boc-aminoethyl)piperazine, are frequently employed in PROTAC design to impart conformational rigidity and improve aqueous solubility.[1][2][3]
This document provides detailed protocols and application notes for the use of this compound in the synthesis of PROTAC linkers. It covers the key steps of Boc deprotection and subsequent coupling reactions to assemble the final PROTAC molecule.
Signaling Pathway: PROTAC Mechanism of Action
PROTACs function by hijacking the cell's natural ubiquitin-proteasome system (UPS). The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.
References
Application Notes and Protocols for 1-(2-N-Boc-aminoethyl)piperazine as a Linker in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-(2-N-Boc-aminoethyl)piperazine as a versatile linker in medicinal chemistry, with a particular focus on its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document includes detailed experimental protocols, quantitative data on the performance of molecules incorporating this linker, and visualizations of key concepts and workflows.
Introduction
This compound is a bifunctional linker that has gained significant traction in drug discovery. The presence of a Boc-protected primary amine and a secondary amine within the piperazine ring allows for a controlled, stepwise synthesis of complex molecules. The piperazine moiety itself offers several advantages, including increased rigidity and the potential to enhance the solubility of the final compound upon protonation.[1][2][3][4][5][6] These properties make it an attractive component for linkers in various therapeutic agents, most notably in the design of PROTACs.[2][7][8]
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5][6] The linker connecting the target-binding and E3 ligase-binding moieties plays a critical role in the efficacy of a PROTAC, influencing the formation and stability of the ternary complex.[5]
Data Presentation
The following tables summarize quantitative data for PROTACs that incorporate piperazine-containing linkers, demonstrating their efficacy in targeted protein degradation.
Table 1: Performance of Representative PROTACs with Piperazine-Containing Linkers
| PROTAC Name | Target Protein | E3 Ligase Ligand | Linker Description | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Hypothetical PROTAC 1 | BRD4 | AHPC-based (VHL) | Piperazine-containing | 22Rv1 | ~15 | >90 | [9] |
| GP262 | p110γ | VH032 (AHPC-based) | C8 alkyl | MDA-MB-231 | 42.23 | 88.6 | [9] |
| GP262 | mTOR | VH032 (AHPC-based) | C8 alkyl | MDA-MB-231 | 45.4 | 74.9 | [9] |
Note: Data for the hypothetical PROTAC is based on typical values observed for potent BRD4 degraders and serves as a comparative benchmark.
Mandatory Visualization
Signaling Pathway: PROTAC-Mediated Protein Degradation
Caption: Mechanism of PROTAC-mediated protein degradation.
Experimental Workflow: Synthesis of a PROTAC using this compound
Caption: General workflow for PROTAC synthesis.
Experimental Protocols
Protocol 1: Amide Bond Formation with this compound
This protocol describes the coupling of a carboxylic acid-containing molecule (e.g., a target-binding moiety) to the secondary amine of the piperazine ring.
Materials:
-
This compound
-
Carboxylic acid derivative (1.0 eq)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.0-3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid derivative (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0-3.0 eq) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.1 eq) to the activated mixture.
-
Stir the reaction at room temperature for 1-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired Boc-protected intermediate.
Protocol 2: N-Boc Deprotection
This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.
Materials:
-
Boc-protected intermediate from Protocol 1
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) or 4M HCl in dioxane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure (using TFA):
-
Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous DCM (approximately 0.1-0.2 M concentration) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA (5-10 eq) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring progress by TLC or LC-MS.[10]
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.
-
Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.
-
Extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[10]
-
Filter the solution and concentrate under reduced pressure to yield the deprotected intermediate.
Procedure (using HCl in Dioxane):
-
Dissolve the N-Boc protected intermediate (1.0 eq) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.
-
Add the 4M HCl in dioxane solution (3-5 eq) to the stirred solution at room temperature.[10]
-
Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. Often, the hydrochloride salt of the deprotected piperazine will precipitate.[10]
-
Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by adding diethyl ether and collected by filtration.
-
To obtain the free base, suspend the residue or the filtered solid in a mixture of water and DCM. Add saturated aqueous NaHCO₃ solution until the mixture is basic. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[10]
Protocol 3: Second Amide Bond Formation
This protocol describes the coupling of a second carboxylic acid-containing molecule (e.g., an E3 ligase ligand) to the newly exposed primary amine.
Materials:
-
Deprotected intermediate from Protocol 2
-
Carboxylic acid derivative (e.g., E3 ligase ligand) (1.0 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a separate flask, dissolve the second carboxylic acid derivative (1.0 eq) in anhydrous DMF.
-
To this solution, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the crude deprotected intermediate from Protocol 2 (approximately 1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours, monitoring its progress by LC-MS.
-
Workup the reaction as described in Protocol 1 (step 5 and 6).
-
Purify the final product by preparative HPLC to obtain the desired PROTAC.
-
Characterize the final compound by LC-MS and NMR to confirm its identity and purity.
Conclusion
This compound serves as a valuable and versatile linker in medicinal chemistry, particularly in the rational design of PROTACs. Its structural features allow for a controlled and efficient synthetic strategy, while the incorporated piperazine moiety can impart favorable physicochemical properties to the final molecule. The protocols and data presented in these application notes provide a solid foundation for researchers to utilize this linker in the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PROTAC diagram [IMAGE] | EurekAlert! Science News Releases [eurekalert.org]
- 5. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Amide Bond Coupling Reactions with 1-(2-N-Boc-aminoethyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of a stable amide bond is a cornerstone of modern medicinal chemistry and drug development. 1-(2-N-Boc-aminoethyl)piperazine is a versatile bifunctional building block increasingly employed in the synthesis of complex bioactive molecules. Its structure, featuring a Boc-protected primary amine and a nucleophilic secondary amine within the piperazine ring, allows for sequential and controlled functionalization. This reagent is of particular interest in the construction of Proteolysis Targeting Chimeras (PROTACs), where the piperazine moiety often serves as a robust and soluble linker to connect a target protein-binding ligand to an E3 ligase-recruiting ligand.[1]
These application notes provide detailed protocols for the efficient coupling of this compound with carboxylic acids using standard, high-efficiency coupling reagents. The selection of the appropriate coupling strategy is critical and depends on factors such as the steric and electronic properties of the substrates, desired reaction conditions, and cost-effectiveness.
Data Presentation: Comparative Overview of Common Amide Coupling Reactions
The following table summarizes typical reaction conditions and yields for amide bond formation with N-Boc-piperazine derivatives. While specific data for this compound is not extensively published, the data for the closely related N-Boc-piperazine provides a strong predictive framework for reaction outcomes. Yields are illustrative and can vary based on the specific carboxylic acid substrate, reaction scale, and purification method.
| Carboxylic Acid Example | Coupling Reagent | Additive | Base | Solvent | Time (h) | Temp. (°C) | Yield (%) | Reference |
| Boc-proline | EDC, DMAP | HOBt (cat.) | DIPEA | CH3CN | 14 | 23 | 91 | [2] |
| Naproxen | EDC, DMAP | HOBt (cat.) | DIPEA | CH3CN | 14 | 23 | 70 | [2] |
| 2-(6-chloro-5-methylpyridin-3-yl)acetic acid | HATU | - | DIPEA | DMF | - | RT | - | [2] |
| Chromone-2-carboxylic acid | EDC·HCl | DMAP | - | DCM | Overnight | RT | 42.8 (2 steps) | [3] |
| 18β-glycyrrhetinic acid derivative | EDCl, HOBt | - | NEt3 | CH3CN | 24 | Reflux | 95 | [4] |
Note: The yields and conditions presented are for N-Boc-piperazine and serve as a general guideline.
Experimental Protocols
Herein, we provide detailed step-by-step protocols for the amide bond formation between a generic carboxylic acid (R-COOH) and this compound using two of the most common and effective coupling methods: EDC/HOBt and HATU.
Protocol 1: Amide Coupling using EDC/HOBt
This method is widely used due to its cost-effectiveness and the water-solubility of the urea byproduct, which simplifies purification. HOBt is included to suppress racemization and improve reaction efficiency.
Materials:
-
Carboxylic acid (R-COOH)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or its hydrochloride salt (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Standard workup and purification reagents (e.g., ethyl acetate, 1M HCl, saturated aqueous NaHCO3, brine, anhydrous MgSO4 or Na2SO4, silica gel for chromatography)
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF, add DIPEA (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) to the solution and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq) in a minimal amount of the reaction solvent.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
Protocol 2: Amide Coupling using HATU
This protocol utilizes the highly efficient uronium-based coupling reagent O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), which is often preferred for rapid and high-yielding couplings, especially with sterically hindered substrates.
Materials:
-
Carboxylic acid (R-COOH)
-
This compound
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard workup and purification reagents (e.g., ethyl acetate, saturated aqueous NaHCO3, brine, anhydrous MgSO4 or Na2SO4, silica gel for chromatography)
Procedure:
-
In a flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0-3.0 eq) to the solution and stir at room temperature for 15-30 minutes to allow for pre-activation.
-
Add this compound (1.1 eq) to the activated mixture.
-
Stir the reaction at room temperature for 1-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
Visualizations
The following diagrams illustrate the general workflow for the amide bond formation and a simplified signaling pathway for a PROTAC synthesized using this compound as a linker.
Caption: General experimental workflow for amide coupling.
Caption: PROTAC-mediated degradation of a target protein.
References
The Versatility of 1-(2-N-Boc-aminoethyl)piperazine in the Synthesis of Bioactive Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-N-Boc-aminoethyl)piperazine is a versatile bifunctional building block that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structure, featuring a piperazine ring for modulation of physicochemical properties and a Boc-protected aminoethyl side chain for controlled chemical modifications, makes it an invaluable reagent in the synthesis of a diverse array of bioactive molecules. The piperazine moiety is a well-established pharmacophore known to enhance aqueous solubility, oral bioavailability, and metabolic stability of drug candidates. The Boc-protecting group allows for selective deprotection and subsequent functionalization, enabling the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of several classes of biologically active compounds, including anticancer agents, dual D2/5-HT1A receptor antagonists, and potential PROTAC linkers.
I. Synthesis of Anticancer Agents: Vindoline-Piperazine Conjugates
Vindoline, a monomer of the Vinca alkaloids, serves as a crucial precursor for potent anticancer drugs. Conjugating vindoline with piperazine derivatives has been shown to enhance its antiproliferative activity. This compound can be utilized after deprotection to link to a functionalized vindoline core.
Experimental Protocol: Synthesis of a Vindoline-Piperazine Conjugate
This protocol describes a general procedure for the coupling of a functionalized vindoline intermediate with a deprotected 1-(2-aminoethyl)piperazine derivative.
Step 1: Boc Deprotection of this compound
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of DCM and trifluoroacetic acid (TFA).
-
Add TFA (10-20 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting residue, 1-(2-aminoethyl)piperazine trifluoroacetate salt, can be used directly in the next step or neutralized with a base like triethylamine (TEA) or sodium bicarbonate to obtain the free amine.
Step 2: Coupling with a Functionalized Vindoline Intermediate
-
Dissolve the functionalized vindoline intermediate (e.g., 10-chloroacetamidovindoline) (1.0 eq) in an appropriate solvent such as acetonitrile.
-
Add a base, for example, potassium carbonate (2.0-3.0 eq), to the solution.
-
Add the deprotected 1-(2-aminoethyl)piperazine derivative (1.1-1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature or elevated temperature (e.g., reflux) for several hours to overnight, monitoring by TLC.
-
After completion, filter the reaction mixture to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., DCM/methanol gradient) to afford the desired vindoline-piperazine conjugate.
Quantitative Data: Anticancer Activity
The biological activity of vindoline-piperazine conjugates is typically evaluated using in vitro cytotoxicity assays, such as the MTT assay, against a panel of cancer cell lines.
| Compound Class | Cancer Cell Line | Activity Metric (GI₅₀, µM) |
| Vindoline-Piperazine Conjugate | Breast (MDA-MB-468) | 1.00[1] |
| Vindoline-Piperazine Conjugate | Non-Small Cell Lung (HOP-92) | 1.35[1] |
Experimental Workflow
Caption: Synthetic workflow for Vindoline-Piperazine conjugates.
II. Synthesis of Dual D2 and 5-HT1A Receptor Antagonists
Compounds that exhibit dual antagonism at dopamine D2 and serotonin 5-HT1A receptors are of significant interest for the treatment of neuropsychiatric disorders. This compound is a key building block in the synthesis of such molecules, often introduced via a Buchwald-Hartwig amination reaction.
Experimental Protocol: Synthesis of a Dual D2/5-HT1A Receptor Antagonist
This protocol outlines a general synthetic route involving a Buchwald-Hartwig coupling followed by reductive amination.
Step 1: Buchwald-Hartwig Coupling
-
To an oven-dried Schlenk tube, add the aryl halide (e.g., aryl bromide) (1.0 eq), this compound (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., BINAP, 4-10 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.5 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add a dry, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the celite pad with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the N-aryl-N'-Boc-aminoethylpiperazine intermediate.
Step 2: Boc Deprotection
-
Follow the deprotection protocol described in Section I, Step 1.
Step 3: Reductive Amination
-
Dissolve the deprotected arylpiperazine derivative (1.0 eq) and a biarylaldehyde (1.0-1.2 eq) in a suitable solvent (e.g., methanol, dichloroethane).
-
Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq), portion-wise.
-
If using NaBH₃CN, a catalytic amount of acetic acid may be required to facilitate imine formation.
-
Stir the reaction at room temperature for 4-24 hours until the starting materials are consumed (monitored by TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by column chromatography.
Quantitative Data: Receptor Binding Affinity
The affinity of the synthesized compounds for D2 and 5-HT1A receptors is determined through radioligand binding assays.
| Compound Class | Receptor | Binding Affinity (Kᵢ, nM) |
| Piperazinyl-1H-benzo[d]imidazol-2(3H)-one derivative | D2 | Data not available in searched results |
| Piperazinyl-1H-benzo[d]imidazol-2(3H)-one derivative | 5-HT1A | Data not available in searched results |
Note: While the synthesis is described, specific binding affinity data for compounds made with this compound was not available in the provided search results. The table serves as a template for such data.
Experimental Workflow
References
Application Note: Step-by-Step Guide for the Boc Deprotection of 1-(2-N-Boc-aminoethyl)piperazine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the acidic removal of the tert-butyloxycarbonyl (Boc) protecting group from 1-(2-N-Boc-aminoethyl)piperazine to yield the versatile building block, 1-(2-aminoethyl)piperazine. Two common and effective methods are presented: one utilizing Trifluoroacetic acid (TFA) in Dichloromethane (DCM) and another using Hydrochloric acid (HCl) in 1,4-dioxane. This guide includes a detailed reaction scheme, step-by-step experimental procedures, work-up and purification instructions, a comparative data summary, and a troubleshooting guide to assist researchers in achieving high-yield synthesis.
Reaction Scheme
The deprotection reaction involves the acid-catalyzed cleavage of the carbamate bond, releasing the free amine, carbon dioxide, and isobutylene.[1] The resulting primary amine is protonated under the acidic conditions, forming a salt which is then neutralized during work-up to yield the final product.[1]
References
Application of 1-(2-N-Boc-aminoethyl)piperazine in Fragment-Based Drug Discovery
Application Notes and Protocols
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. Hits identified from these screens are then optimized into more potent leads through chemical elaboration. The piperazine scaffold is considered a "privileged" structure in medicinal chemistry, frequently appearing in approved drugs due to its favorable physicochemical properties, including high solubility and basicity, which can enhance bioavailability.[1][2]
1-(2-N-Boc-aminoethyl)piperazine is a versatile building block for FBDD library synthesis. Its structure features two key functionalities for diversification: a secondary amine within the piperazine ring available for immediate reaction, and a Boc-protected primary amine on the ethyl side chain, which can be deprotected for subsequent modifications. This dual functionality allows for controlled, stepwise synthesis, making it an ideal starting point for fragment linking and growing strategies.
Core Applications in FBDD
The unique structure of this compound allows for its application in several key FBDD workflows:
-
Fragment Elaboration (Growing): The secondary amine of the piperazine ring can be readily functionalized with various chemical groups to explore the surrounding binding pocket of the target protein. This allows for the "growing" of the initial fragment hit to increase potency and selectivity.
-
Fragment Linking: In cases where two fragments bind to adjacent sites on a protein, this compound can serve as a linker. The piperazine core can be attached to one fragment, and after deprotection of the Boc group, the resulting primary amine can be reacted with a second fragment to create a single, higher-affinity molecule.
-
Library Synthesis: This molecule is an excellent starting point for the parallel synthesis of diverse fragment libraries. The differential reactivity of the two amine groups enables the generation of a wide array of derivatives for screening.
Experimental Protocols
Protocol 1: Synthesis of a Diversified Fragment Library via N-Arylation
This protocol describes the synthesis of a small library of N-aryl derivatives of this compound using the Buchwald-Hartwig cross-coupling reaction.[3]
Materials:
-
This compound
-
A selection of aryl bromides (e.g., 4-bromotoluene, 1-bromo-4-fluorobenzene, 3-bromoanisole)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
In a reaction vessel under an inert atmosphere, combine the aryl bromide (1.0 mmol), this compound (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).
-
Add anhydrous toluene (5 mL).
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl piperazine derivative.
Protocol 2: Primary Fragment Screening using Surface Plasmon Resonance (SPR)
This protocol outlines a primary screen to identify fragments that bind to a target protein using SPR.[4][5][6]
Materials:
-
Immobilized target protein on a sensor chip (e.g., CM5 chip)
-
SPR instrument (e.g., Biacore)
-
Running buffer (e.g., HBS-EP+)
-
Fragment library synthesized in Protocol 1, dissolved in DMSO
-
Control compounds (positive and negative)
Procedure:
-
System Priming: Prime the SPR system with running buffer to ensure a stable baseline.
-
Fragment Preparation: Prepare stock solutions of the fragment library compounds in 100% DMSO. For the screening assay, dilute the fragments into the running buffer to a final concentration (e.g., 200 µM) with a low percentage of DMSO (e.g., <= 2%) to minimize solvent effects.
-
Screening Cycle:
-
Inject a sample of running buffer over the sensor surface to establish a baseline.
-
Inject the fragment solution over the sensor surface for a defined association time (e.g., 60 seconds).
-
Switch back to running buffer and monitor the dissociation for a defined time (e.g., 120 seconds).
-
Regenerate the sensor surface with an appropriate regeneration solution if necessary.
-
-
Data Analysis: Analyze the sensorgrams to identify fragments that cause a significant change in the response units (RU), indicating binding to the target protein. Hits are typically defined as fragments that produce a response significantly above the background noise.
Protocol 3: Hit Validation and Affinity Determination (K D)
For fragments identified as hits in the primary screen, a dose-response experiment is performed to confirm binding and determine the equilibrium dissociation constant (K D).
Procedure:
-
Prepare a series of dilutions for each hit fragment (e.g., from 1 µM to 500 µM) in running buffer.
-
For each concentration, perform an SPR binding measurement as described in Protocol 2.
-
Plot the steady-state response levels against the fragment concentration.
-
Fit the data to a 1:1 steady-state affinity model to calculate the K D value.
Data Presentation
The results from the screening and validation experiments can be summarized for clear comparison.
Table 1: Summary of SPR Screening and Hit Validation Data
| Fragment ID | Structure | Primary Screen Response (RU) | K D (µM) | Ligand Efficiency (LE) |
| Frag-001 | (Structure Image) | 15.2 | 250 | 0.35 |
| Frag-002 | (Structure Image) | 25.8 | 125 | 0.38 |
| Frag-003 | (Structure Image) | 8.1 | >500 | N/A |
| Frag-004 | (Structure Image) | 32.5 | 98 | 0.41 |
Note: Ligand Efficiency (LE) is calculated as: LE = (1.37 * pK D) / N, where N is the number of heavy (non-hydrogen) atoms. It is a measure of the binding efficiency per atom.[7]
Follow-up Strategy: Fragment Growing
For a confirmed hit, such as Frag-004 , the Boc-protected amine provides a synthetic handle for further optimization.
Protocol 4: Boc-Deprotection and Secondary Elaboration
Procedure:
-
Boc-Deprotection: Dissolve the hit fragment (e.g., Frag-004) in a solution of 4M HCl in dioxane or a mixture of trifluoroacetic acid (TFA) in dichloromethane (DCM). Stir at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure to yield the deprotected amine salt.
-
Secondary Amide Coupling:
-
Dissolve the amine salt in a suitable solvent like DMF or DCM.
-
Add a base (e.g., diisopropylethylamine, DIEA) to neutralize the salt.
-
Add a carboxylic acid of choice (1.0 eq) and a coupling agent like HATU or HBTU (1.1 eq).
-
Stir the reaction at room temperature until completion (monitor by LC-MS).
-
Work up the reaction and purify the product to yield the elaborated, more potent compound.
-
By following these protocols, researchers can effectively utilize this compound as a versatile starting material in fragment-based drug discovery campaigns to generate novel and potent lead compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Biophysical Fragment Screening of the β1-Adrenergic Receptor: Identification of High Affinity Arylpiperazine Leads Using Structure-Based Drug Design | Semantic Scholar [semanticscholar.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Biophysical fragment screening of the β1-adrenergic receptor: identification of high affinity arylpiperazine leads using structure-based drug design. | Sigma-Aldrich [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Surface Functionalization of Nanoparticles with 1-(2-N-Boc-aminoethyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface functionalization of nanoparticles is a critical step in the development of targeted drug delivery systems, advanced diagnostics, and novel therapeutic agents. The ability to precisely modify the nanoparticle surface allows for the attachment of targeting ligands, therapeutic payloads, and imaging agents, while also improving biocompatibility and circulation times. 1-(2-N-Boc-aminoethyl)piperazine is a heterobifunctional linker that offers a versatile platform for nanoparticle surface modification. It possesses a primary amine for covalent attachment to the nanoparticle surface and a Boc-protected amine on the piperazine ring. This protecting group strategy enables a multi-step functionalization approach, where the piperazine amine can be deprotected at a later stage for the conjugation of additional molecules. This document provides detailed protocols for the covalent conjugation of this compound to carboxylated nanoparticles, its subsequent deprotection, and the characterization of the functionalized nanoparticles.
Core Principles
The functionalization process is centered around two key chemical transformations:
-
Amide Bond Formation: The primary amino group of this compound is covalently attached to carboxyl groups on the nanoparticle surface using carbodiimide chemistry, specifically with N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS). EDC activates the carboxyl groups to form a highly reactive O-acylisourea intermediate, which is then stabilized by NHS to form an amine-reactive NHS ester. This ester readily reacts with the primary amine of the piperazine linker to form a stable amide bond.
-
Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group on the terminal piperazine nitrogen is stable under the conditions of the amide coupling reaction. It can be efficiently removed under acidic conditions, typically using trifluoroacetic acid (TFA), to expose the secondary amine of the piperazine ring. This newly available amine serves as a reactive site for the subsequent conjugation of other molecules, such as targeting ligands or drugs.
Data Presentation
The successful functionalization of nanoparticles with this compound and the subsequent deprotection can be monitored by observing changes in the physicochemical properties of the nanoparticles. The following tables provide representative data for the characterization of functionalized nanoparticles. The exact values will vary depending on the core nanoparticle material, initial size, and specific reaction conditions.
Table 1: Physicochemical Characterization of Functionalized Nanoparticles
| Stage | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Bare Carboxylated Nanoparticles | 100 ± 5 | < 0.2 | -35 ± 5 |
| Boc-Piperazine-Functionalized Nanoparticles | 110 ± 5 | < 0.2 | -10 ± 5 |
| Piperazine-Functionalized Nanoparticles (after Boc deprotection) | 112 ± 5 | < 0.2 | +15 ± 5 |
Table 2: Quantification of Surface Amine Groups
| Nanoparticle Type | Method | Surface Amine Density (groups/nm²) |
| Piperazine-Functionalized Nanoparticles | Ninhydrin Assay | ~3-5 |
| Piperazine-Functionalized Nanoparticles | Fluorescamine Assay | ~3-5 |
Experimental Protocols
Protocol 1: Conjugation of this compound to Carboxylated Nanoparticles
This protocol details the covalent attachment of this compound to nanoparticles with surface carboxyl groups using EDC/NHS chemistry.
Materials:
-
Carboxylated nanoparticles (e.g., polymeric nanoparticles, silica nanoparticles)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: 50 mM Hydroxylamine or Tris buffer, pH 8.5
-
Washing Buffer: PBS
-
Centrifugal filter units (with appropriate molecular weight cut-off)
Procedure:
-
Nanoparticle Preparation: Disperse the carboxylated nanoparticles in the Activation Buffer to a known concentration (e.g., 1-10 mg/mL).
-
Carboxyl Group Activation:
-
Prepare fresh solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in Activation Buffer immediately before use.
-
Add a 5-fold molar excess of EDC and a 10-fold molar excess of NHS relative to the surface carboxyl groups on the nanoparticles.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups.
-
-
Conjugation Reaction:
-
Dissolve this compound in Coupling Buffer.
-
Add a 50- to 100-fold molar excess of the this compound solution to the activated nanoparticle suspension.
-
Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[1]
-
-
Quenching: Add the Quenching Solution to the reaction mixture to deactivate any unreacted NHS esters. Incubate for 15-30 minutes.
-
Purification:
-
Purify the functionalized nanoparticles by repeated centrifugation and resuspension in the Washing Buffer.
-
Use centrifugal filter units to facilitate the removal of excess reagents. Perform at least three wash cycles.
-
-
Final Resuspension: Resuspend the purified Boc-piperazine-functionalized nanoparticles in a suitable buffer for storage at 4°C.
Protocol 2: Boc Deprotection of Surface-Functionalized Nanoparticles
This protocol describes the removal of the Boc protecting group from the piperazine moiety on the nanoparticle surface.
Materials:
-
Boc-piperazine-functionalized nanoparticles
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
PBS (pH 7.4)
-
Centrifuge
Procedure:
-
Nanoparticle Suspension: Resuspend the Boc-piperazine-functionalized nanoparticles in DCM.
-
Deprotection Reaction:
-
Add TFA to the nanoparticle suspension to a final concentration of 20-50% (v/v).
-
Incubate for 30-60 minutes at room temperature with gentle mixing.[1]
-
-
Solvent Removal: Remove the DCM and TFA under a stream of nitrogen or by rotary evaporation.
-
Washing:
-
Resuspend the nanoparticles in PBS.
-
Centrifuge to pellet the piperazine-functionalized nanoparticles.
-
Remove the supernatant and resuspend in fresh PBS. Repeat the washing step three times to ensure complete removal of residual acid.
-
-
Final Resuspension: Resuspend the purified piperazine-functionalized nanoparticles in the desired buffer for further conjugation or characterization.
Mandatory Visualizations
Caption: Experimental workflow for nanoparticle functionalization.
Caption: Logical flow of nanoparticle characterization.
References
Application Notes and Protocols for the Coupling of 1-(2-N-Boc-aminoethyl)piperazine with Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of an amide bond between a carboxylic acid and an amine is a fundamental transformation in organic and medicinal chemistry. 1-(2-N-Boc-aminoethyl)piperazine is a valuable bifunctional building block, frequently utilized in the synthesis of complex molecules, including Proteolysis Targeting Chimeras (PROTACs) and other targeted therapeutics. Its structure features a Boc-protected primary amine and a secondary amine within the piperazine ring, offering selective reactivity. This document provides detailed application notes and experimental protocols for the efficient coupling of the secondary amine of this compound with a variety of carboxylic acids. The selection of appropriate coupling reagents and reaction conditions is critical for achieving high yields and purity. This guide focuses on widely used coupling methodologies to aid researchers in optimizing their synthetic strategies.
Data Presentation: Comparative Overview of Common Coupling Conditions
The following table summarizes quantitative data for common methods used to couple this compound with carboxylic acids. The efficiency of these reactions is influenced by the specific substrates, stoichiometry of reagents, and reaction parameters.
| Coupling Reagent(s) | Base | Solvent(s) | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| EDC, HOBt | DIPEA or TEA | DCM or DMF | 0 to RT | 4-24 | 85-95 | [1] |
| DCC, DMAP (cat.) | - | DCM | 0 to RT | 12-24 | 80-90 | [1] |
| HATU | DIPEA | DMF | RT | 1-12 | 90-98 | [1][2] |
| COMU | DIPEA or 2,6-Lutidine | DMF | RT | 1-2 | High | [2] |
| PyBOP | DIPEA | DMF or DCM | RT | 1-3 | High | [2] |
EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBt: 1-Hydroxybenzotriazole, DCC: N,N'-Dicyclohexylcarbodiimide, DMAP: 4-Dimethylaminopyridine, HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, COMU: (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate, PyBOP: (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), DIPEA: N,N-Diisopropylethylamine, TEA: Triethylamine, DCM: Dichloromethane, DMF: Dimethylformamide, RT: Room Temperature.
Experimental Protocols
Detailed methodologies for the most common coupling reactions are provided below. These protocols serve as a starting point and may require optimization based on the specific carboxylic acid substrate.
Protocol 1: EDC/HOBt Mediated Coupling
This method is widely used due to the water-solubility of the EDC byproducts, which simplifies purification. HOBt is included to enhance efficiency and suppress racemization.[1][3]
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.1 eq)
-
EDC (1.2 eq)
-
HOBt (1.2 eq)
-
DIPEA or TEA (2.0-3.0 eq)
-
Anhydrous DCM or DMF
-
Standard workup and purification reagents
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF, add DIPEA (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) to the solution and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO3 and brine.[4]
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1][5]
Protocol 2: HATU Mediated Coupling
HATU is a highly efficient uronium-based coupling reagent that often provides rapid reaction times and high yields.[2][4]
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.0-3.0 eq)
-
Anhydrous DMF
-
Standard workup and purification reagents
Procedure:
-
In a flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0-3.0 eq) to the solution and stir at room temperature for 15-30 minutes for pre-activation.[1]
-
Add this compound (1.1 eq) to the activated mixture.
-
Stir the reaction at room temperature for 1-12 hours, monitoring by TLC or LC-MS.[1]
-
Once the reaction is complete, dilute with ethyl acetate and wash with water and brine.[2]
-
Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent.
-
Purify the residue by flash chromatography.[1]
Protocol 3: DCC/DMAP Mediated Coupling
This is a classic carbodiimide-based coupling method. The byproduct, dicyclohexylurea (DCU), is poorly soluble in most organic solvents and can be removed by filtration.[1]
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.1 eq)
-
DCC (1.1 eq)
-
DMAP (catalytic amount, 0.1 eq)
-
Anhydrous DCM
-
Standard workup and purification reagents
Procedure:
-
Dissolve the carboxylic acid (1.0 eq), this compound (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add a solution of DCC (1.1 eq) in DCM dropwise to the cooled mixture.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 12-24 hours. A white precipitate of DCU will form.[1]
-
Filter off the DCU precipitate and wash the solid with cold DCM.
-
Wash the filtrate with 1M HCl and saturated aqueous NaHCO3.[1]
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1]
Mandatory Visualizations
The following diagrams illustrate the general experimental workflow and the logical relationship of the key components in the amide coupling reaction.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-N-Boc-aminoethyl)piperazine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(2-N-Boc-aminoethyl)piperazine. Our aim is to help you navigate common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
The synthesis of this compound from 1-(2-aminoethyl)piperazine and di-tert-butyl dicarbonate (Boc anhydride) can lead to several impurities. The most prevalent are:
-
Unreacted 1-(2-aminoethyl)piperazine: The starting material may be present if the reaction does not proceed to completion.
-
Di-Boc protected byproduct: 1,4-bis(tert-butoxycarbonyl)-1-(2-aminoethyl)piperazine can form due to the presence of two reactive nitrogen atoms in the piperazine ring. Achieving selective mono-protection on the primary amine of the ethylamino group is the primary challenge.
-
Over-reacted product: tert-butyl (2-(4-(tert-butoxycarbonyl)piperazin-1-yl)ethyl)carbamate, where both the primary amine and the secondary amine of the piperazine ring are protected.
-
Residual Solvents: Solvents used in the reaction and work-up (e.g., dichloromethane, methanol, ethyl acetate) may be present in the final product.
-
Byproducts of Boc Anhydride: Impurities such as tert-butanol can arise from the decomposition of the Boc anhydride reagent.
Q2: My reaction is yielding a significant amount of the di-Boc protected impurity. How can I improve the selectivity for the desired mono-Boc product?
Formation of the di-Boc-protected byproduct is a common issue. To enhance the yield of the mono-protected product, consider the following strategies:
-
Control Stoichiometry: Use a precise 1:1 molar ratio of 1-(2-aminoethyl)piperazine to di-tert-butyl dicarbonate. A slight excess of the diamine can also favor mono-protection.
-
Slow Addition of Reagent: Add the di-tert-butyl dicarbonate solution dropwise to the solution of 1-(2-aminoethyl)piperazine at a low temperature (e.g., 0 °C). This slow addition helps to minimize the local concentration of the Boc anhydride, reducing the likelihood of double protection.
-
Use of a Protic Solvent: Performing the reaction in a protic solvent like methanol can help to solvate the amine groups and potentially influence the selectivity.
-
Acid Protection: Temporarily protecting one of the piperazine nitrogens with a labile group or by forming a salt can improve selectivity, though this adds extra steps to the synthesis.
Q3: The purity of my final product is low after purification. What purification techniques are most effective?
Column chromatography is the most common and effective method for purifying this compound from the common impurities.
-
Silica Gel Chromatography: A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate), often with the addition of a small amount of a basic modifier like triethylamine to prevent streaking, is typically effective.
-
Reverse-Phase HPLC: For higher purity requirements, preparative reverse-phase HPLC can be employed.
Q4: How can I monitor the progress of the reaction to avoid over-reaction or incomplete conversion?
Thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the reaction progress.
-
TLC: Use a suitable mobile phase (e.g., ethyl acetate/hexane with a small amount of triethylamine) to separate the starting material, the desired product, and the di-Boc byproduct. The spots can be visualized using a UV lamp (if the compounds are UV active) or by staining with an appropriate reagent like ninhydrin (for primary and secondary amines) or potassium permanganate.
-
HPLC: An HPLC method can provide quantitative information on the relative amounts of starting material, product, and impurities over time.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of Desired Product | Incomplete reaction. | - Ensure the reaction is stirred efficiently. - Check the quality and reactivity of the di-tert-butyl dicarbonate. - Extend the reaction time and monitor by TLC or HPLC. |
| Formation of significant amounts of di-Boc byproduct. | - See FAQ Q2 for strategies to improve mono-selectivity (control stoichiometry, slow addition). | |
| Loss of product during work-up and purification. | - Optimize the extraction and chromatography conditions to minimize product loss. | |
| Presence of Unreacted Starting Material | Insufficient amount of Boc anhydride. | - Use a slight excess (e.g., 1.05 equivalents) of di-tert-butyl dicarbonate. |
| Incomplete reaction. | - As above, extend reaction time or check reagent quality. | |
| Presence of Di-Boc Impurity | High local concentration of Boc anhydride. | - Add the Boc anhydride solution very slowly and with vigorous stirring. - Perform the reaction at a lower temperature (0 °C). |
| Incorrect stoichiometry. | - Accurately measure the amounts of reactants. | |
| Product is an Oil and Difficult to Handle | Inherent property of the free base. | - Consider converting the purified product to a solid salt (e.g., hydrochloride or fumarate) for easier handling and storage. |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and desired scale.
Materials:
-
1-(2-aminoethyl)piperazine
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Dichloromethane (DCM), anhydrous
-
Methanol, anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate, Triethylamine)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(2-aminoethyl)piperazine (1.0 equivalent) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Dissolve di-tert-butyl dicarbonate (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution to the dropping funnel and add it dropwise to the stirred solution of 1-(2-aminoethyl)piperazine over a period of 1-2 hours, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2 x) and then with brine (1 x).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography.
-
Use a gradient elution system, for example, starting with 100% ethyl acetate and gradually increasing the polarity with methanol, or using a hexane/ethyl acetate gradient with 1% triethylamine.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a viscous oil or a low-melting solid.
-
Impurity Profile
The following table summarizes the common impurities, their likely origin, and typical analytical techniques for their detection.
| Impurity | Structure | Typical Level (Area % by HPLC) | Origin | Analytical Method |
| 1-(2-aminoethyl)piperazine | Starting Material | < 5% | Unreacted starting material | HPLC, GC-MS, NMR |
| tert-butyl (2-(4-(tert-butoxycarbonyl)piperazin-1-yl)ethyl)carbamate | Di-Boc Impurity | 5-20% | Over-reaction with Boc anhydride | HPLC, GC-MS, NMR |
| tert-Butanol | Byproduct | Variable | Decomposition of Boc anhydride | GC-MS, NMR |
| Di-tert-butyl dicarbonate | Reagent | < 2% | Excess reagent | HPLC, GC-MS |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the synthesis of this compound.
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of 1-(2-N-Boc-aminoethyl)piperazine
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the Boc deprotection of 1-(2-N-Boc-aminoethyl)piperazine.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for an incomplete Boc deprotection reaction with this compound?
A1: Incomplete Boc deprotection is a frequent issue and can stem from several factors. The most common causes include insufficient acid concentration or reaction time, steric hindrance, and poor solubility of the starting material.[1][2][3] The rate of Boc cleavage often shows a second-order dependence on the acid concentration, meaning a small decrease in acid strength can significantly impact the reaction rate.[2]
Q2: How can I effectively monitor the progress of my deprotection reaction?
A2: To monitor the reaction's progress, you can use techniques such as Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or High-Performance Liquid Chromatography (HPLC).[1][2] TLC is a quick method to observe the disappearance of the starting material and the appearance of the product.[2] For more quantitative analysis and to identify any side products, LC-MS and HPLC are ideal.[2]
Q3: I'm observing significant side product formation. What could be the cause and how can I minimize it?
A3: Side reactions can reduce your yield and complicate purification. Common issues include the formation of stable salts with trifluoroacetic acid (TFA), which can be difficult to handle.[1] In such cases, switching to HCl in dioxane may yield a more easily isolable hydrochloride salt.[1] If your molecule contains other acid-sensitive groups, the harsh acidic conditions can lead to their degradation.[1] To mitigate this, consider using milder deprotection methods.[1]
Q4: Are there milder, alternative methods for the N-Boc deprotection of piperazine derivatives?
A4: Yes, if harsh acidic conditions are a concern, several milder alternatives exist. One such method is using oxalyl chloride in methanol, which offers a selective deprotection of N-Boc groups at room temperature.[1] Certain Lewis acids can also be employed for Boc deprotection under milder conditions than strong Brønsted acids.[1]
Q5: What is the recommended work-up procedure following an acidic N-Boc deprotection?
A5: A proper work-up is crucial for isolating the deprotected piperazine in high yield and purity. A typical procedure involves removing the solvent and excess acid under reduced pressure.[1] The residue is then dissolved in water or a suitable organic solvent and neutralized with a base, such as saturated aqueous sodium bicarbonate, until the pH is basic.[1]
Troubleshooting Guide for Incomplete Deprotection
| Observation | Potential Cause | Recommended Solution |
| Significant starting material remains (checked by TLC/LC-MS) | Insufficient reaction time or temperature. | Monitor the reaction and prolong the reaction time. A moderate increase in temperature (e.g., to 40-50°C) can be considered.[1] |
| Insufficient amount of acid. | Increase the equivalents of the acid (e.g., TFA or HCl solution).[1] | |
| Poor solubility of the starting material. | Try a different solvent system in which the starting material is more soluble.[1] | |
| Low yield of the desired product | Side reactions due to harsh conditions. | Lower the reaction temperature and/or use a milder deprotection reagent.[1] |
| Product loss during work-up. | Ensure complete extraction from the aqueous phase by performing multiple extractions. Confirm the final pH of the aqueous layer is basic to ensure the product is in its free base form.[1] | |
| Formation of a water-soluble salt. | If the hydrochloride or trifluoroacetate salt of your product is water-soluble, consider alternative work-up procedures or using the salt directly in the next step.[1] |
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a widely used and effective method for Boc deprotection.[1]
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the this compound (1.0 equiv.) in anhydrous DCM (approximately 0.1-0.2 M concentration) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA (5-10 equiv.) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.
-
Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.
-
Extract the aqueous layer with DCM (3 times the volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure to yield the deprotected 1-(2-aminoethyl)piperazine.[1]
Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane
This protocol is a common alternative to TFA and can be advantageous if the TFA salt of the product is problematic.[1]
Materials:
-
This compound
-
4M HCl in 1,4-dioxane solution
-
Methanol (optional, as a co-solvent)
-
Diethyl ether
Procedure:
-
Dissolve the this compound (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.
-
Add the 4M HCl in dioxane solution (3-5 equiv.) to the stirred solution at room temperature.
-
Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. Often, the hydrochloride salt of the deprotected piperazine will precipitate.
-
Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by adding diethyl ether and collected by filtration.[1]
Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete Boc deprotection.
References
Technical Support Center: Optimizing Amide Coupling Reactions with 1-(2-N-Boc-aminoethyl)piperazine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing amide coupling reactions involving 1-(2-N-Boc-aminoethyl)piperazine. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to help ensure successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reagents for attaching a carboxylic acid to this compound?
A1: The most prevalent classes of coupling reagents for this transformation are carbodiimides, such as DCC and EDC, often with additives like HOBt, and aminium/uronium salts like HATU.[1][2] The choice depends on factors like the cost, the steric and electronic properties of the substrates, and the desired reaction conditions.[1] For instance, HATU is highly efficient for rapid couplings, especially with sterically hindered substrates, while EDC/HOBt is a cost-effective and widely used method.[2][3]
Q2: I am observing a low yield in my coupling reaction. What are the potential causes and how can I improve it?
A2: Low yields can stem from several factors:
-
Suboptimal Coupling Reagent: The chosen reagent may not be potent enough for your specific substrates. For challenging or sterically hindered couplings, switching to a more powerful reagent like HATU or COMU is recommended.[2][4]
-
Incomplete Activation: Ensure the carboxylic acid is fully activated before adding the piperazine derivative. A pre-activation step of 15-30 minutes is common.[1]
-
Steric Hindrance: The bulky nature of the reactants can slow down the reaction. Increasing the reaction time or temperature (e.g., to 40-50°C) may help, but must be balanced against the risk of side reactions.[5][6]
-
Poor Solvation: Ensure all reactants are fully dissolved. DMF and DCM are common solvents, with DMF being better for solvating polar compounds.[1][2]
-
Reagent Degradation: Use fresh, high-purity reagents, as coupling agents can be sensitive to moisture.[5]
-
Double Coupling: For particularly difficult reactions, performing a second coupling step with fresh reagents after the first can drive the reaction to completion.[6][7]
Q3: How can I minimize side reactions, such as racemization, during the coupling process?
A3: Racemization can be a concern, especially when using carbodiimide reagents like DCC or EDC.[8] To minimize this:
-
Use Additives: The addition of 1-hydroxybenzotriazole (HOBt) or OxymaPure® to carbodiimide reactions is a standard method to suppress racemization and improve efficiency.[1][8]
-
Control Temperature: Running the reaction at a lower temperature (e.g., starting at 0°C) can reduce the rate of racemization.[6]
-
Choose Appropriate Reagents: Uronium/aminium salts like HATU generally result in less epimerization compared to carbodiimides.[8]
-
Base Selection: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA). Avoid excess base.[4]
Q4: How can I effectively monitor the progress of my coupling reaction?
A4: Thin-Layer Chromatography (TLC) is a rapid and straightforward method to qualitatively monitor the consumption of starting materials and the formation of the product.[5] For more accurate monitoring and confirmation of the product's mass, Liquid Chromatography-Mass Spectrometry (LC-MS) is the recommended technique.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inefficient coupling reagent; Steric hindrance; Poor solubility of reactants; Degraded reagents. | Switch to a more potent coupling reagent like HATU or COMU.[2][4] Increase reaction time and/or temperature moderately (e.g., to 40°C).[6] Ensure complete dissolution of all starting materials, using DMF if necessary.[1] Use fresh, anhydrous reagents and solvents.[5] |
| Multiple Byproducts Observed | Side reactions due to excess coupling reagent; Racemization; Reaction with solvent. | Avoid using excess aminium-based reagents like HATU, as they can cap the amine.[8] Add HOBt when using carbodiimides; use a non-nucleophilic base like DIPEA.[1][4] Choose an inert solvent and avoid high temperatures that can cause decomposition of solvents like DMF. |
| Difficulty in Purifying the Product | Byproducts from the coupling reagent are co-eluting with the product. | If using DCC, the dicyclohexylurea (DCU) byproduct is often insoluble in DCM and can be filtered off.[1] If using EDC, the urea byproduct is water-soluble and can be removed with an aqueous wash.[1] For COMU, the byproducts are also water-soluble, simplifying purification.[2] |
| Incomplete Reaction (Starting Material Remains) | Insufficient reaction time; Low reaction temperature; Steric hindrance. | Extend the reaction time (monitor by TLC/LC-MS).[5] Gradually increase the temperature if the reaction is sluggish. Consider a "double coupling" where the reaction is repeated with fresh reagents.[7] |
Data Presentation: Comparison of Common Coupling Conditions
The following tables summarize typical conditions for coupling a generic carboxylic acid with this compound. Note that optimal conditions will vary based on the specific substrates used.
Table 1: Carbodiimide-Based Coupling Reagents
| Coupling Reagent | Additive | Base | Solvent | Time (h) | Temp (°C) | Typical Yield (%) | Notes |
| EDC | HOBt | DIPEA | DMF or DCM | 4 - 24 | RT | 75 - 90 | Cost-effective; water-soluble urea byproduct simplifies workup.[1][3] |
| DCC | DMAP (cat.) | None | DCM | 12 - 24 | 0 to RT | 70 - 85 | Forms insoluble DCU byproduct that can be filtered off.[1] Higher risk of racemization without additives like HOBt.[8] |
Table 2: Uronium/Aminium Salt-Based Coupling Reagents
| Coupling Reagent | Additive | Base | Solvent | Time (h) | Temp (°C) | Typical Yield (%) | Notes |
| HATU | None | DIPEA | DMF | 1 - 12 | RT | 85 - 98 | Highly efficient and rapid, especially for hindered substrates; minimizes racemization.[1][3] |
| HBTU | None | DIPEA | DMF | 2 - 8 | RT | 80 - 95 | Very efficient with low racemization, but generally less reactive than HATU.[2] |
| COMU | None | DIPEA | DMF | 1 - 2 | RT | 90 - 99 | Safer than HBTU/HATU; byproducts are water-soluble, simplifying purification.[2] |
Experimental Protocols
Protocol 1: General Coupling Procedure using HATU
-
Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0-3.0 eq) to the solution and stir at room temperature for 15-30 minutes to pre-activate the acid.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF to the activated mixture.
-
Stir the reaction at room temperature for 1-12 hours. Monitor progress by TLC or LC-MS.[1]
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with 0.1 M HCl, saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.[1]
Protocol 2: General Coupling Procedure using EDC/HOBt
-
Dissolve the carboxylic acid (1.0 eq), HOBt (1.2 eq), and this compound (1.1 eq) in anhydrous DCM or DMF.
-
Cool the mixture to 0°C in an ice bath.
-
Add EDC (1.2 eq) to the solution and stir for 15-30 minutes at 0°C.[1]
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Once complete, dilute the mixture with DCM and wash with saturated aqueous NaHCO₃, water, and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography.
Protocol 3: General Coupling Procedure using DCC/DMAP
-
Dissolve the carboxylic acid (1.0 eq), this compound (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
Cool the solution to 0°C using an ice bath.
-
Add a solution of DCC (1.1 eq) in DCM dropwise to the cooled mixture.[1]
-
Stir the reaction at 0°C for 1 hour and then at room temperature for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.[1]
-
Filter off the DCU precipitate and wash the solid with cold DCM.
-
Wash the filtrate with 1M HCl and saturated aqueous NaHCO₃.[1]
-
Dry the organic layer, evaporate the solvent, and purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for amide coupling.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Decision tree for selecting a coupling reagent.
References
Side reactions of 1-(2-N-Boc-aminoethyl)piperazine and how to avoid them
Welcome to the Technical Support Center for 1-(2-N-Boc-aminoethyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when working with this compound?
A1: The primary side reactions encountered involve the two reactive nitrogen atoms and the acid-labile Boc protecting group. The most common issues include:
-
Di-acylation or Di-alkylation: Reaction occurring at both the secondary amine of the piperazine ring and the primary amine of the aminoethyl group (if the Boc group is unintentionally removed).
-
Premature Boc Deprotection: Loss of the Boc protecting group under acidic conditions, exposing the primary amine to subsequent reactions.
-
Incomplete Reaction: The reaction failing to proceed to completion, leaving unreacted starting material.
-
Side reactions involving the piperazine ring: Under certain conditions, such as those involving strong bases or specific catalysts, side reactions like elimination or dehydrogenation can occur.
Q2: How can I avoid di-acylation when I only want to acylate the secondary amine of the piperazine ring?
A2: Achieving selective mono-acylation is a common challenge. The key is to exploit the difference in nucleophilicity between the two nitrogen atoms and to use carefully controlled reaction conditions. The secondary amine of the piperazine is generally more nucleophilic than the Boc-protected primary amine. To prevent di-acylation, ensure the Boc group remains intact throughout the reaction. Here are some strategies:
-
Use of Stoichiometry: Use a stoichiometric amount (or a slight excess) of the acylating agent relative to this compound.
-
Controlled Temperature: Perform the reaction at a low temperature (e.g., 0 °C) to reduce the reaction rate and improve selectivity.
-
Choice of Coupling Reagents: For amide bond formation, use efficient coupling reagents that minimize side reactions. Reagents like HATU, HBTU, or COMU are often effective.[1]
-
Use of a Mono-hydrochloride Salt: A technique for mono-acylation of symmetrical diamines involves the use of the monohydrochloride salt. This protonates one of the amino groups, reducing its nucleophilicity and favoring mono-acylation at the other amine. A similar principle can be applied here.
Q3: My reaction requires acidic conditions. How can I prevent the premature deprotection of the Boc group?
A3: The Boc group is sensitive to acid. If your reaction conditions are acidic, there is a risk of premature deprotection. To avoid this:
-
pH Control: If possible, maintain the reaction pH above 4.
-
Milder Lewis Acids: If a Lewis acid is required, consider using milder options that are less likely to cleave the Boc group.
-
Alternative Protecting Groups: If acidic conditions are unavoidable, consider using a different protecting group for the primary amine that is stable to acid but can be removed under orthogonal conditions (e.g., a Cbz group, which is removed by hydrogenolysis).[2]
Q4: My acylation or alkylation reaction is sluggish and gives a low yield. What can I do to improve it?
A4: Low yields can be due to several factors, including steric hindrance or incomplete reaction. To improve the yield:
-
Increase Reaction Time and/or Temperature: Monitor the reaction by TLC or LC-MS and, if it is proceeding slowly, consider increasing the reaction time or gently heating the mixture.
-
More Potent Reagents: For amide coupling, switch to a more powerful activating agent like HATU or COMU.[1]
-
Solvent Choice: Ensure your reagents are fully dissolved in a suitable anhydrous solvent.
-
Double Coupling: In solid-phase synthesis, if a coupling reaction is incomplete, a second coupling with fresh reagents can be performed.
Troubleshooting Guides
Issue 1: Presence of a Double-Acylated or Double-Alkylated Byproduct
| Symptom | Possible Cause | Recommended Solution |
| Mass spectrometry shows a peak corresponding to the mass of the starting material plus two equivalents of the acylating/alkylating agent. | 1. Premature deprotection of the Boc group followed by reaction at the primary amine. 2. Use of a large excess of the acylating/alkylating agent. | 1. Ensure reaction conditions are not acidic. If necessary, add a non-nucleophilic base. 2. Use 1.0-1.2 equivalents of the electrophile. 3. Perform the reaction at a lower temperature (e.g., 0 °C) to improve selectivity. |
Issue 2: Unintentional Removal of the Boc Protecting Group
| Symptom | Possible Cause | Recommended Solution |
| TLC or LC-MS analysis shows the presence of the fully deprotected diamine or a byproduct derived from it. | The reaction or work-up conditions are too acidic. | 1. Buffer the reaction mixture to maintain a neutral or slightly basic pH. 2. During work-up, use a mild base like saturated sodium bicarbonate solution for neutralization instead of stronger acids. 3. Consider using an alternative, more acid-stable protecting group if harsh acidic conditions are unavoidable. |
Issue 3: Low Yield of the Desired Mono-Substituted Product
| Symptom | Possible Cause | Recommended Solution |
| A significant amount of unreacted this compound remains after the reaction. | 1. Insufficient reactivity of the electrophile. 2. Steric hindrance. 3. Inefficient coupling reagent (for amide bond formation). | 1. Increase the reaction temperature or time. 2. For alkylation, consider converting the alkyl halide to a more reactive iodide in situ (Finkelstein reaction). 3. For amide coupling, switch to a more potent reagent such as HATU or COMU.[1] |
Data Presentation
Table 1: Comparison of Coupling Reagents for Amide Bond Formation with N-Boc-piperazine Derivatives
Note: Data is for N-Boc-piperazine or closely related derivatives and serves as a general guideline. Yields are highly substrate-dependent.
| Coupling Reagent | Additive | Base | Solvent | Typical Time (h) | Expected Yield (%) | Key Considerations |
| EDC | HOBt | DIPEA | DMF or DCM | 4 - 24 | 75 - 90 | Cost-effective and widely used.[3] |
| HATU | None | DIPEA | DMF | 2 - 6 | 85 - 98 | Highly efficient and rapid, good for sterically hindered substrates.[3] |
| HBTU | HOBt | DIPEA | DMF | 2 - 8 | 80 - 95 | Very efficient, but use with HOBt to minimize racemization.[4] |
| COMU | None | DIPEA | DMF | 1 - 2 | >90 | Very fast, byproducts are water-soluble, simplifying workup.[1] |
| BOP | None | DIPEA | DMF | 2 - 8 | 80 - 95 | Effective, but produces carcinogenic HMPA as a byproduct.[3] |
Experimental Protocols
Protocol 1: Selective Mono-acylation of the Piperazine Nitrogen
This protocol details the formation of an amide bond at the secondary amine of the piperazine ring using HATU as the coupling agent.
Materials:
-
This compound
-
Carboxylic acid
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.
-
Add DIPEA (2.0 eq.) to the solution and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.05 eq.) in a minimal amount of anhydrous DMF.
-
Slowly add the solution of this compound to the pre-activated carboxylic acid mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group under standard acidic conditions.
Materials:
-
N-Boc protected compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) or 4M HCl in dioxane
-
Saturated aqueous sodium bicarbonate solution
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected compound in DCM (or a suitable solvent).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an excess of TFA (e.g., 20-50% v/v) or 4M HCl in dioxane.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Remove the solvent and excess acid under reduced pressure.
-
Carefully neutralize the residue by adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Extract the deprotected amine with an organic solvent.
-
Wash, dry, and concentrate the organic extracts to obtain the product.
Visualizations
Caption: Potential reaction pathways for this compound.
Caption: General workflow for amide coupling.
Caption: Troubleshooting decision tree for common issues.
References
Technical Support Center: Purification of 1-(2-N-Boc-aminoethyl)piperazine Derivatives
This technical support center provides guidance and troubleshooting for common issues encountered during the purification of 1-(2-N-Boc-aminoethyl)piperazine and its derivatives.
Troubleshooting Guide
This guide addresses specific problems that may arise during experimental work.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield After Purification | - Product loss during work-up and extraction steps.- Incomplete reaction or presence of side reactions.- Suboptimal purification technique. | - Ensure the aqueous layer's pH is basic before extraction to keep the product in its free base form.- Perform multiple extractions with a suitable solvent like dichloromethane (DCM) to ensure complete retrieval of the product.[1]- Monitor the reaction to completion using TLC or LC-MS to minimize starting material in the crude product.[2]- Optimize column chromatography conditions or consider alternative methods like recrystallization. |
| Product is an Oil or Gum, Fails to Solidify | - Presence of residual solvents.- Impurities preventing crystallization. | - Co-evaporate the product with a solvent in which it is soluble but the impurities are less so, then place under high vacuum.- Attempt to precipitate the product from a non-polar solvent like diethyl ether.[1]- If impurities are the issue, re-purify using flash column chromatography with a fine-tuned eluent system. |
| Multiple Spots on TLC After Column Chromatography | - Co-elution of impurities with the product.- Degradation of the product on silica gel. | - Adjust the solvent system for column chromatography; a less polar or more selective eluent might provide better separation.- Consider using a different stationary phase, such as alumina.- For sensitive compounds, minimize the time on the column and consider deactivating the silica gel with a small percentage of a base like triethylamine in the eluent. |
| Incomplete N-Boc Deprotection | - Insufficient acid concentration or reaction time. | - Increase the reaction time and monitor progress by TLC or LC-MS until the starting material is consumed.[1]- Use a higher concentration or a larger excess of the acidic reagent, such as 4M HCl in dioxane.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in the synthesis of this compound derivatives?
A1: Common impurities can include unreacted starting materials, di-substituted piperazine byproducts where both nitrogen atoms have reacted, and side products from competing reactions. The specific impurities will depend on the synthetic route used. For instance, in syntheses involving the reaction of N-Boc-piperazine, over-alkylation can lead to quaternary ammonium salts.
Q2: What is a recommended method for monitoring the purification of these derivatives?
A2: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a practical and reliable method for routine analysis. The N-Boc protecting group has a chromophore, making direct UV detection feasible.[3] For higher sensitivity and confirmation of identity, coupling HPLC with mass spectrometry (LC-MS) is a powerful alternative.[2][3]
Q3: Can you provide a general protocol for flash column chromatography for these compounds?
A3: A general procedure for purifying N-Boc-piperazine derivatives is flash column chromatography on silica gel.[2] The choice of eluent is critical and typically involves a gradient of a polar solvent (e.g., methanol or ethyl acetate) in a non-polar solvent (e.g., dichloromethane or hexanes). The exact solvent system should be determined based on TLC analysis of the crude product.
Q4: How can I remove the Boc protecting group after purification?
A4: The Boc group can be removed under acidic conditions. A common method is to dissolve the Boc-protected compound in a solvent like methanol or dioxane and treat it with 3-5 equivalents of 4M HCl in dioxane, stirring for 1-3 hours at room temperature.[1] Alternatively, a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) can be used.[1]
Experimental Protocols
HPLC-UV Method for Analysis (Adaptable for N-Boc-piperazine Derivatives)
This protocol is based on methods for piperazine analysis and can be adapted for N-Boc-piperazine derivatives.[3]
Instrumentation:
-
HPLC system with a UV detector.
-
Chromatographic column: A reverse-phase column such as a C18 or a specialized column like Newcrom R1 can be used.[3][4]
Chromatographic Conditions (Example):
-
Mobile Phase: Acetonitrile and water, with an acid modifier like formic acid for MS compatibility or phosphoric acid for standard UV detection.[4]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 35°C.[3]
-
Detection Wavelength: Dependent on the chromophore of the derivative, but typically in the low UV range (e.g., 210-254 nm).
-
Injection Volume: 10 µL.[3]
Sample Preparation:
-
Prepare a stock solution of the purified derivative in a suitable solvent (e.g., acetonitrile or methanol).
-
Dilute the stock solution to fall within the linear range of the method.
N-Boc Deprotection Protocol
This protocol outlines the removal of the N-Boc protecting group.[1]
Materials:
-
N-Boc protected piperazine derivative
-
4M HCl in 1,4-dioxane solution
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in a minimal amount of a suitable solvent like dioxane in a round-bottom flask.
-
Add the 4M HCl in dioxane solution (3-5 equiv.) to the stirred solution at room temperature.
-
Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. The hydrochloride salt of the deprotected piperazine may precipitate.
-
Upon completion, the product can be isolated by removing the solvent under reduced pressure or by precipitating with diethyl ether and collecting via filtration.
-
For work-up, carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.
-
Extract the aqueous layer with DCM (3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure to yield the deprotected piperazine derivative.
Visualizations
Caption: General workflow for the purification and analysis of piperazine derivatives.
Caption: Troubleshooting logic for common purification issues.
References
Technical Support Center: Optimizing 1-(2-N-Boc-aminoethyl)piperazine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield and purity of 1-(2-N-Boc-aminoethyl)piperazine reactions. Below, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during this synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions.
Issue 1: Low Yield of the Desired Mono-Boc-Protected Product
| Potential Cause | Recommended Solution | Rationale |
| Formation of Di-Boc-Protected Byproduct | 1. Control Stoichiometry: Use a slight excess of N-(2-aminoethyl)piperazine or carefully control the molar ratio of di-tert-butyl dicarbonate ((Boc)₂O) to the diamine (ideally 1:1). Some flow chemistry methods have shown success with 0.8 equivalents of (Boc)₂O.[1][2] 2. Protonation of One Amine Group: Utilize a method that selectively protonates one of the amine groups, rendering it less reactive. This can be achieved by forming the mono-hydrochloride salt of the diamine in situ using reagents like chlorotrimethylsilane (Me₃SiCl) or thionyl chloride (SOCl₂) in anhydrous methanol before adding (Boc)₂O.[1] | The primary and secondary amines of N-(2-aminoethyl)piperazine have different nucleophilicities. However, direct reaction with (Boc)₂O can still lead to the formation of a significant amount of the di-protected byproduct. By protonating one amine, the reaction is directed towards the free, more nucleophilic amine, thus favoring mono-protection.[1] |
| Incomplete Reaction | 1. Increase Reaction Time and/or Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, extend the reaction time or gently heat the mixture. For some Boc protections, refluxing overnight may be necessary.[3] 2. Use a Catalyst: For less reactive amines, a catalyst like 4-dimethylaminopyridine (DMAP) or iodine can be added to accelerate the reaction.[1] | Incomplete reactions can be due to insufficient reaction time, low temperature, or low reactivity of the amine. Increasing the time or temperature provides more energy for the reaction to proceed to completion. Catalysts can enhance the electrophilicity of the (Boc)₂O, making it more susceptible to nucleophilic attack by the amine. |
| Poor Solubility of Starting Material | 1. Change Solvent System: If the starting material has poor solubility, consider switching to a different solvent or using a solvent mixture. For Boc protections, dimethylformamide (DMF) or a mixture of tetrahydrofuran (THF) and water can be effective alternatives to alcohols.[3] | For a reaction to proceed efficiently, all reactants must be well-dissolved. A solvent system that can fully dissolve both the amine and the (Boc)₂O will improve the reaction rate and yield.[3] |
| Hydrolysis of (Boc)₂O | 1. Use Anhydrous Conditions: When possible, use anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon). 2. Use a Stoichiometric Excess of (Boc)₂O: In aqueous conditions, a slight excess of (Boc)₂O may be required to compensate for hydrolysis. However, be mindful that this can increase the risk of di-Boc formation. | Di-tert-butyl dicarbonate can hydrolyze in the presence of water, reducing the amount available to react with the amine. While the aminolysis reaction is generally faster than hydrolysis, prolonged reaction times in aqueous media can lead to lower yields. |
Issue 2: Difficulty in Purifying the Mono-Boc-Protected Product
| Potential Cause | Recommended Solution | Rationale |
| Similar Polarity of Products and Starting Material | 1. Acid-Base Extraction: This is a highly effective method for separating the mono-Boc-protected product from the di-Boc byproduct and unreacted diamine. Acidify the reaction mixture with an acid like HCl. The protonated mono-Boc product and unreacted diamine will move to the aqueous layer, while the neutral di-Boc byproduct can be extracted with an organic solvent. Subsequently, basify the aqueous layer with a base like NaOH to deprotonate the desired product and unreacted diamine, allowing for their extraction into an organic solvent.[1] 2. Column Chromatography: While the Boc group can be sensitive to acid, column chromatography on silica gel is a viable purification method.[1] | The basicity of the unreacted diamine and the mono-Boc product allows for their separation from the neutral di-Boc byproduct through pH-controlled extractions. This is often a more efficient and scalable purification method than chromatography for this specific separation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when synthesizing this compound?
A1: The most common side reaction is the formation of the di-Boc-protected byproduct, where both the primary and secondary amines of the N-(2-aminoethyl)piperazine molecule react with di-tert-butyl dicarbonate. This leads to a lower yield of the desired mono-protected product and complicates the purification process.
Q2: Which amine in N-(2-aminoethyl)piperazine is more nucleophilic?
A2: Generally, the primary amine is more sterically accessible and thus often reacts faster. However, the secondary amine within the piperazine ring is also nucleophilic. The relative reactivity can be influenced by the reaction conditions, particularly the solvent and pH.
Q3: Can I use a base in this reaction?
A3: While not always necessary, a base such as triethylamine (TEA) or sodium hydroxide (NaOH) can be used to neutralize the acidic byproducts of the reaction and drive it to completion. However, for the selective mono-protection of diamines, methods that avoid a strong base and instead use in-situ acidification to protect one amine are often more effective.
Q4: At what temperature should I run the reaction?
A4: The reaction is typically carried out at room temperature. However, if the reaction is slow, gentle heating (e.g., to 40-50 °C) can increase the rate. For some systems, refluxing overnight may be required.[3] It is important to avoid excessive heat, as the Boc group can be thermally labile.[3]
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will allow you to track the consumption of the starting material and the formation of the mono- and di-protected products.
Data Presentation
Table 1: Comparison of Yields for Mono-Boc Protection of Various Diamines using In-situ HCl Generation
| Diamine | Yield of Mono-Boc Product (%) | Reference |
| Ethylenediamine | 87 | [4] |
| 1,3-Diaminopropane | 75 | [4] |
| 1,4-Diaminobutane | 65 | [4] |
| 1,5-Diaminopentane | 74 | [4] |
| 1,2-Diaminocyclohexane | 80 | [4] |
| N-Isopropylethylenediamine | 95 | [4] |
Note: This data is for analogous diamines and illustrates the general effectiveness of the in-situ HCl generation method for achieving high yields of mono-Boc protected products.
Experimental Protocols
Protocol 1: Selective Mono-Boc Protection of N-(2-aminoethyl)piperazine using In-situ HCl Generation
This protocol is adapted from a general method for the mono-Boc protection of diamines and is expected to provide good selectivity for the desired product.[5]
Materials:
-
N-(2-aminoethyl)piperazine
-
Anhydrous Methanol (MeOH)
-
Chlorotrimethylsilane (Me₃SiCl) or Thionyl chloride (SOCl₂)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Water
-
Diethyl ether
-
2N Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask, dissolve N-(2-aminoethyl)piperazine (1 equivalent) in anhydrous methanol under a nitrogen atmosphere and cool the solution to 0 °C in an ice bath.
-
In-situ HCl Generation: Slowly add freshly distilled chlorotrimethylsilane (1 equivalent) dropwise to the stirred solution. A white precipitate of the mono-hydrochloride salt may form.
-
Equilibration: Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Boc Protection: Add water (a small amount, e.g., 1 mL), followed by a solution of di-tert-butyl dicarbonate (1 equivalent) in methanol. Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.
-
Work-up:
-
Dilute the reaction mixture with water.
-
Wash the aqueous layer with diethyl ether to remove any di-Boc byproduct.
-
Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.
-
Extract the product into dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
-
Purification: If necessary, the crude product can be further purified by column chromatography on silica gel.
Mandatory Visualizations
Caption: Experimental workflow for the selective mono-Boc protection of N-(2-aminoethyl)piperazine.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
Preventing di-substitution on the piperazine ring of 1-(2-N-Boc-aminoethyl)piperazine
Welcome to the technical support center for 1-(2-N-Boc-aminoethyl)piperazine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing di-substitution on the piperazine ring during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when reacting with this compound?
The main challenge when performing reactions such as alkylation or acylation on this compound is controlling the selectivity to achieve mono-substitution at the desired nitrogen atom. The piperazine ring in this molecule contains two reactive nitrogen centers: a secondary amine (N4) and a tertiary amine (N1). While the secondary amine is generally more nucleophilic and the primary site of reaction, over-alkylation or over-acylation can lead to the formation of undesired di-substituted products.
Q2: What leads to the formation of di-substituted products?
Di-substitution on the piperazine ring of this compound can occur through several mechanisms:
-
Quaternization: After the initial substitution at the secondary amine (N4), the newly formed tertiary amine can undergo a second reaction with the electrophile to form a quaternary ammonium salt.
-
Reaction at Multiple Sites: While less likely under controlled conditions, harsh reaction conditions could potentially lead to side reactions involving the tertiary amine (N1) or even cleavage of the Boc protecting group followed by reaction at the primary amine.
-
Use of Excess Reagents: An excess of the alkylating or acylating agent significantly increases the probability of multiple substitutions.
Q3: How can I favor mono-substitution and prevent di-substitution?
Several strategies can be employed to promote mono-substitution:
-
Stoichiometry Control: Use a 1:1 molar ratio or a slight excess of the piperazine derivative relative to the electrophile. This minimizes the availability of the electrophile for a second substitution.
-
Slow Addition: Add the electrophile slowly to the reaction mixture. This keeps the instantaneous concentration of the electrophile low, favoring the reaction with the more nucleophilic secondary amine and reducing the likelihood of a second reaction.
-
Low Reaction Temperature: Conducting the reaction at lower temperatures (e.g., 0 °C to room temperature) can help to control the reaction rate and improve selectivity.
-
Choice of Base: When a base is required, using a non-nucleophilic, sterically hindered base can be advantageous.
-
Protonation Strategy: One effective method to deactivate one of the piperazine nitrogens is through mono-protonation, forming a piperazin-1-ium cation. This reduces the nucleophilicity of the protonated nitrogen, thus favoring mono-substitution at the free nitrogen.[1][2][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Significant amount of di-substituted product observed. | 1. Excess of electrophile used.2. Reaction temperature is too high.3. Rapid addition of electrophile. | 1. Carefully control stoichiometry; use no more than 1 equivalent of the electrophile.2. Lower the reaction temperature.3. Add the electrophile dropwise over an extended period. |
| Low yield of the desired mono-substituted product. | 1. Incomplete reaction.2. Product loss during workup.3. Insufficiently reactive electrophile. | 1. Monitor the reaction by TLC or LC-MS to ensure completion.2. Optimize the extraction and purification steps. The product may be more water-soluble than expected.3. Consider using a more reactive electrophile (e.g., an alkyl bromide or iodide instead of a chloride). |
| Formation of a quaternary ammonium salt. | The mono-substituted product is sufficiently nucleophilic to react with a second equivalent of the electrophile. | 1. Strictly limit the amount of electrophile to one equivalent or less.2. Use a less reactive electrophile if possible.3. Lower the reaction temperature. |
| Boc-group cleavage observed. | Use of acidic conditions or high temperatures. | 1. Avoid acidic reagents and ensure the reaction is run under neutral or basic conditions.2. Maintain a low reaction temperature. The Boc group is sensitive to strong acids.[4] |
Experimental Protocols
Protocol for Selective Mono-N-Alkylation of this compound
This protocol details a general procedure for the selective mono-alkylation of the secondary amine on the piperazine ring.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Anhydrous acetonitrile (ACN) or Dichloromethane (DCM)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous ACN or DCM.
-
Add a base such as K₂CO₃ (1.5 eq) or DIPEA (1.5 eq).[5]
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the alkyl halide (0.95-1.0 eq) dropwise to the stirred solution over 30-60 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture if a solid base was used.
-
Concentrate the solution under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain the desired mono-alkylated product.
Visualizations
Caption: Reaction pathway showing desired mono-substitution and undesired di-substitution.
Caption: Troubleshooting workflow for optimizing mono-substitution.
Caption: Relationship between reaction parameters and outcomes.
References
- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Reactions with 1-(2-N-Boc-aminoethyl)piperazine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(2-N-Boc-aminoethyl)piperazine. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve efficient and successful reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during N-arylation and amide bond formation reactions with this compound.
N-Arylation Reactions (Buchwald-Hartwig & Ullmann Coupling)
Q1: I am observing low to no yield in my Buchwald-Hartwig amination of this compound with an aryl halide. What are the common causes?
A1: Low yields in Buchwald-Hartwig aminations are frequently due to several factors:
-
Inactive Catalyst: The active Pd(0) species is crucial for the catalytic cycle. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it may not be reducing effectively to Pd(0). Ensure your reaction is under a strict inert atmosphere (Argon or Nitrogen) to protect the catalyst from oxygen.[1][2]
-
Poor Ligand Choice: The choice of phosphine ligand is critical and substrate-dependent. For the N-arylation of piperazines, sterically hindered biaryl phosphine ligands like XPhos, SPhos, and RuPhos are often more effective than older generation ligands, especially with less reactive aryl chlorides.[1][3]
-
Inappropriate Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used. Weaker bases such as K₂CO₃ may lead to slower or incomplete reactions.[1][4]
-
Low Reaction Temperature: Many N-arylation reactions require heating, typically in the range of 80-110 °C, to proceed at a reasonable rate.[1][2]
-
Reagent Insolubility: Ensure that your starting materials are soluble in the chosen solvent (e.g., toluene, dioxane) at the reaction temperature.[1][2]
Q2: How can I prevent the formation of the N,N'-bis-arylated piperazine byproduct?
A2: The formation of a bis-arylated byproduct is a common selectivity issue. To favor the desired mono-arylated product, you can try the following:
-
Control Stoichiometry: Use an excess of the this compound relative to the aryl halide.
-
Mono-protected Substrate: The use of this compound already helps to prevent bis-arylation at the ethylamino nitrogen. If bis-arylation is occurring at the second piperazine nitrogen, careful control of stoichiometry is key.
Q3: My Ullmann coupling reaction is not proceeding. What should I check?
A3: Traditional Ullmann couplings often require harsh reaction conditions. For more efficient reactions with this compound, consider the following:
-
Ligand-Promoted Protocol: Modern Ullmann-type reactions often employ a ligand to facilitate the coupling under milder conditions. L-proline and N,N-dimethylglycine have been shown to accelerate Cu-assisted Ullmann reactions.[5]
-
Reaction Temperature: While ligand-promoted methods are milder, temperatures in the range of 40-90 °C are often still required.[5][6]
-
Copper Source: Copper(I) iodide (CuI) is a commonly used catalyst.
Amide Bond Formation
Q4: My amide coupling reaction between a carboxylic acid and this compound is inefficient. How can I improve the yield?
A4: The choice of coupling reagent is critical for efficient amide bond formation.
-
Highly Efficient Reagents: Uronium/aminium salt-based reagents like HATU and HBTU are known for their high efficiency and fast reaction times.[7][8]
-
Additives for Carbodiimides: If you are using a carbodiimide like EDC, the addition of HOBt or Oxyma can mitigate side reactions and improve yields.[8]
-
Solvent Choice: Anhydrous polar aprotic solvents like DMF or DCM are typically used.
Q5: I am concerned about racemization of my chiral carboxylic acid during the coupling reaction. What is the best approach?
A5: Racemization can be a significant issue with some coupling reagents.
-
Low-Racemization Reagents: Phosphonium salts like PyBOP and uronium salts like HATU are known to minimize racemization.[7][8]
-
Use of Additives: When using carbodiimides, additives like HOBt are essential to suppress racemization.[9]
Data Presentation: Catalyst & Reagent Comparison
Table 1: Comparison of Catalyst Systems for N-Arylation of Piperazine Derivatives (Buchwald-Hartwig Amination)
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Reference |
| Pd(OAc)₂ | XPhos | NaOtBu | Toluene | 100 | 0.17 - 24 | Good to Excellent | [3][10] |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 110 | - | High | [3] |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | THF | - | - | High | [3] |
| Pd(dba)₂ | XPhos | NaOtBu | Toluene | Reflux | 6 | High | [3] |
| [Pd(crotyl)Cl]₂ | BippyPhos | - | Water (micellar) | - | - | 89 | [11] |
Note: Yields are highly substrate-dependent.
Table 2: Comparison of Catalyst Systems for N-Arylation of Amines with Aryl Halides (Ullmann Coupling)
| Copper Source | Ligand | Base | Solvent | Temp. (°C) | Typical Yield (%) | Reference |
| CuI | L-proline | K₂CO₃ | DMSO | 40-90 | Good to Excellent | [6] |
| CuI | N-Methylglycine | K₃PO₄ | DMSO | 40-90 | Good to Excellent | [6] |
| CuBr | - | - | - | - | 71-91 | [11] |
Note: These are general conditions; optimization for this compound may be required.
Table 3: Comparison of Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Class | Key Advantages | Potential Issues |
| HATU | Uronium Salt | Very high efficiency, fast reactions, low racemization.[7][8][9] | Higher cost. |
| HBTU | Uronium Salt | High efficiency and fast reaction times.[8] | Can be slightly less effective than HATU. |
| PyBOP | Phosphonium Salt | High coupling efficiency with low risk of racemization.[7][8] | - |
| EDC/HOBt | Carbodiimide/Additive | Cost-effective and widely used.[8] | Higher risk of racemization without additives.[8] |
| COMU | Uronium Salt | High efficiency, water-soluble byproducts for easier purification.[8] | - |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation
This protocol is a general starting point for the palladium-catalyzed N-arylation of this compound.
Materials:
-
This compound (1.2 eq.)
-
Aryl halide (1.0 eq.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., RuPhos, 4 mol%)
-
Base (e.g., NaOtBu, 2.1 eq.)
-
Anhydrous, degassed toluene
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium precatalyst, the phosphine ligand, and the base.
-
Seal the vial with a septum and purge with an inert gas (e.g., argon) for 5 minutes.
-
Add anhydrous toluene via syringe, followed by the aryl halide and this compound.
-
Place the vial in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Amide Bond Formation using HATU
This protocol describes a standard procedure for amide bond formation using HATU.
Materials:
-
Carboxylic acid (1.0 eq.)
-
This compound (1.0 eq.)
-
HATU (1.1 eq.)
-
DIPEA (2.0 eq.)
-
Anhydrous DMF
Procedure:
-
Dissolve the carboxylic acid, this compound, and HATU in anhydrous DMF in a round-bottom flask.
-
Add DIPEA to the stirred solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within a few hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper/amino acid catalyzed cross-couplings of aryl and vinyl halides with nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mild method for Ullmann coupling reaction of amines and aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Monitoring the progress of reactions involving 1-(2-N-Boc-aminoethyl)piperazine by TLC or LC-MS
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for monitoring the progress of chemical reactions involving 1-(2-N-Boc-aminoethyl)piperazine by Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
TLC (Thin-Layer Chromatography)
Q1: How do I select an appropriate solvent system (mobile phase) for TLC analysis? A1: The goal is to find a solvent system where the starting material and product have different Retention Factor (Rf) values, ideally between 0.2 and 0.8. For piperazine compounds, start with a binary mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol). A common starting point for N-Boc protected amines is a mixture of ethyl acetate and hexanes. For more polar products, such as the deprotected amine, you may need to add methanol to the mobile phase.[1][2]
Q2: My spots are streaking or "tailing" on the TLC plate. How can I fix this? A2: Streaking is common with amine-containing compounds due to their basicity and interaction with the acidic silica gel. To resolve this, add a small amount (0.5-1%) of a basic modifier like triethylamine (Et₃N) or ammonia to your mobile phase.[3] This will neutralize the acidic sites on the silica gel, leading to sharper, more defined spots.
Q3: I can't see my compound on the TLC plate under UV light. What should I do? A3: While the Boc-protecting group may offer some UV activity, the piperazine core does not have a strong chromophore.[4][5] If spots are not visible under a 254 nm UV lamp, you must use a chemical stain.[2] Ninhydrin is an excellent choice as it reacts with primary and secondary amines to produce a distinct color, typically purple or yellow.[3][6] To visualize the Boc-protected starting material, which has a secondary amine, gentle heating of the ninhydrin-stained plate may be required.[3] General-purpose stains like potassium permanganate (KMnO₄) or phosphomolybdic acid (PMA) can also be effective.[3]
Q4: The Rf values of my starting material and product are too similar. How can I improve the separation? A4: If the polarity difference between your reactant and product is small, achieving separation can be difficult. Try changing the solvent system composition; even small adjustments can have a significant impact. If that fails, switch to a different solvent system entirely, for instance, by replacing ethyl acetate with acetone or dichloromethane with chloroform. Using a co-spot (spotting both the starting material and the reaction mixture in the same lane) can help you resolve very close spots.[7]
LC-MS (Liquid Chromatography-Mass Spectrometry)
Q5: What are the expected mass-to-charge ratio (m/z) values for my starting material and its deprotected form? A5: When using electrospray ionization (ESI) in positive mode, you should look for the protonated molecule [M+H]⁺. For this compound, the expected m/z is 230.32. Its fully deprotected counterpart, 1-(2-aminoethyl)piperazine, has an expected [M+H]⁺ of 130.21. Always check for these primary ions to confirm the presence of your compounds.[8][9]
Q6: I am observing poor peak shape (e.g., tailing, fronting) in my chromatogram. What are the likely causes? A6: Poor peak shape for basic compounds like piperazines is common in reversed-phase chromatography. The primary causes include secondary interactions with free silanol groups on the silica-based column packing and pH effects. To mitigate this, ensure your mobile phase contains an acidic modifier, such as 0.1% formic acid or acetic acid.[4][10] This helps to protonate the amines, leading to better peak symmetry. If issues persist, consider using a column with a different stationary phase (e.g., C8 or phenyl) or one specifically designed for basic compounds.[11]
Q7: My LC-MS analysis shows multiple unexpected peaks. What could they be? A7: Unexpected peaks can arise from several sources:
-
Side Products : Depending on the reaction, side reactions can occur. For example, in Boc protection reactions, you might see the di-Boc protected product.[12]
-
Degradation : Piperazine-containing compounds can be susceptible to degradation. Ensure your samples are fresh and stored properly.[11]
-
In-source Fragmentation : The Boc group can sometimes be labile in the mass spectrometer's ion source, leading to the appearance of a peak corresponding to the deprotected amine even if it's not present in the sample.
-
Contaminants : Impurities in reagents or solvents can also appear in the chromatogram.
Q8: What are the characteristic fragmentation patterns for this compound in MS/MS? A8: In tandem mass spectrometry (MS/MS), Boc-protected amines show characteristic losses. Common fragment ions correspond to the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[13] The piperazine ring itself can also fragment, often breaking at the C-N bonds within the ring, which can produce fragment ions with m/z values of 70 and 56.[14] Observing these specific losses can help confirm the identity of your starting material or Boc-protected products.
Experimental Protocols
Protocol 1: General Procedure for Reaction Monitoring by TLC
-
Preparation : Prepare a TLC chamber by adding the chosen mobile phase to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere and cover it with the lid.
-
Spotting : On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom (the origin). Using a capillary tube, spot a small amount of your starting material (SM), a co-spot (C) lane with both starting material and the reaction mixture, and the reaction mixture (RM) itself.[3]
-
Development : Place the TLC plate into the saturated chamber using forceps, ensuring the origin line is above the solvent level.[15] Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization : Remove the plate, immediately mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp. If spots are not visible, dip the plate in a suitable staining solution (e.g., ninhydrin or potassium permanganate), and gently heat with a heat gun until spots appear.
-
Analysis : Compare the spots in the RM lane to the SM lane. The disappearance of the starting material spot and the appearance of a new spot (the product) indicate the reaction is progressing. The reaction is considered complete when the starting material spot is no longer visible in the RM lane.
Protocol 2: General Procedure for Reaction Monitoring by LC-MS
-
Sample Preparation : Take a small aliquot (1-2 drops) from the reaction mixture using a glass pipette. Quench the aliquot by diluting it in a vial with a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.[16] Further dilute this stock solution with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL.[10][16]
-
Chromatographic Conditions : A typical starting point for analysis is a C18 reversed-phase column.[4][10] A gradient elution method is often used, starting with a high percentage of aqueous mobile phase (e.g., 0.1% formic acid in water) and ramping up to a high percentage of organic mobile phase (e.g., 0.1% formic acid in acetonitrile).[4][10]
-
Mass Spectrometry Conditions : Use electrospray ionization (ESI) in positive ion mode (ESI+).[10] Perform a full scan analysis to identify the [M+H]⁺ ions of all components in the mixture.
-
Data Analysis : Integrate the peaks in the chromatogram. Monitor the reaction by observing the decrease in the peak area of the starting material (e.g., m/z 230.3) and the increase in the peak area of the desired product over time.
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Structure |
| This compound | C₁₁H₂₃N₃O₂ | 229.32[8][17] | CC(C)(C)OC(=O)NCCN1CCNCC1 |
| 1-(2-Aminoethyl)piperazine | C₆H₁₅N₃ | 129.21[9] | NCCN1CCNCC1 |
Table 2: Typical LC-MS Parameters and Expected Ions
| Parameter | Recommended Setting |
| LC Column | C18 reversed-phase (e.g., 50 x 2.1 mm, 2.6 µm)[10] |
| Mobile Phase A | 0.1% Formic Acid in Water[4][10] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[4][10] |
| Flow Rate | 0.3 - 0.5 mL/min[4][10] |
| Ionization Mode | ESI Positive (ESI+)[10] |
| Compound | Expected [M+H]⁺ (m/z) |
| This compound | 230.3 |
| 1-(2-Aminoethyl)piperazine | 130.2 |
| Common Fragment Ions (MS/MS) | [M+H-56]⁺, [M+H-100]⁺ |
Mandatory Visualizations
Caption: Experimental workflow for monitoring a reaction by TLC.
Caption: Experimental workflow for reaction monitoring by LC-MS.
Caption: Troubleshooting decision tree for common analysis issues.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 3. VanVeller Lab Resources [group.chem.iastate.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Chromatography [chem.rochester.edu]
- 8. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. Aminoethylpiperazine | C6H15N3 | CID 8795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 15. iitg.ac.in [iitg.ac.in]
- 16. benchchem.com [benchchem.com]
- 17. chemscene.com [chemscene.com]
Validation & Comparative
A Comparative Guide to 1-(2-N-Boc-aminoethyl)piperazine and Other Boc-Protected Piperazines in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realms of medicinal chemistry and drug discovery, piperazine and its derivatives are indispensable building blocks. Their incorporation into molecules can significantly enhance pharmacological properties. The strategic use of protecting groups, such as the tert-butyloxycarbonyl (Boc) group, is crucial for the selective functionalization of the piperazine scaffold. This guide provides an objective comparison of 1-(2-N-Boc-aminoethyl)piperazine with other commonly used Boc-protected piperazines, focusing on their performance in key synthetic transformations. This comparison is supported by experimental data to aid researchers in selecting the optimal building block for their synthetic endeavors.
Introduction to Boc-Protected Piperazines
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in drug design.[1] Its presence can modulate physicochemical properties such as solubility and basicity, and it often serves as a linker to connect different pharmacophores, most notably in the design of Proteolysis Targeting Chimeras (PROTACs).[2][3][4]
The protection of one of the piperazine nitrogens with a Boc group allows for the selective functionalization of the other nitrogen atom.[5] The choice of the specific Boc-protected piperazine derivative can significantly impact the synthetic route and the properties of the final molecule. This guide will focus on a comparative analysis of this compound against other relevant Boc-protected piperazines such as 1-Boc-piperazine and 1-Boc-4-aminopiperidine.
Physicochemical Properties and Reactivity Considerations
The reactivity of the unprotected secondary amine in Boc-piperazines is influenced by the nature of the substituent on the other nitrogen atom. The pKa of the piperazine ring is a key factor, as it affects its nucleophilicity. The pKa of piperazine itself is approximately 9.73 for the first protonation and 5.35 for the second.[6] Alkylation of one nitrogen generally reduces the pKa of the other.[7] For instance, the introduction of an aminoethyl group in this compound may influence the basicity and nucleophilicity of the secondary amine of the piperazine ring compared to the parent 1-Boc-piperazine. This can have implications for reaction rates and yields in common synthetic transformations.
A study on PROTACs with piperazine-containing linkers highlighted that the pKa of the piperazine moiety is significantly affected by neighboring chemical groups, which in turn influences the protonation state and, consequently, the molecule's properties like solubility and permeability.[1][8][9]
Performance in Key Synthetic Reactions
The utility of Boc-protected piperazines is demonstrated in a variety of synthetic transformations. Here, we compare the performance of this compound and its counterparts in amide bond formation, N-alkylation, and Buchwald-Hartwig amination.
Amide Bond Formation
Amide bond formation is a cornerstone of medicinal chemistry. The free secondary amine of Boc-protected piperazines readily participates in coupling reactions with carboxylic acids.
Table 1: Comparison of Yields for Amide Bond Formation
| Boc-Protected Piperazine | Coupling Reagent | Carboxylic Acid | Solvent | Yield (%) | Reference |
| 1-Boc-piperazine | HATU, DIPEA | Pomalidomide | DMF | High (not specified) | [3] |
| 1-Boc-piperazine | EDCl, HOBt, NEt₃ | 3-acetyl-18β-glycyrrhetinic acid | Acetonitrile | 78 | |
| N-Boc-piperazine-C3-COOH | EDC/HOBt | Primary Amine | DMF/DCM | 75-90 | [10] |
| N-Boc-piperazine-C3-COOH | HATU | Primary Amine | DMF | 85-98 | [10] |
Note: The yields are highly dependent on the specific substrates and reaction conditions. The data presented is for comparative purposes and is extracted from different sources.
N-Alkylation and Reductive Amination
N-alkylation of the free secondary amine is another common transformation. This can be achieved through direct alkylation with alkyl halides or via reductive amination with aldehydes or ketones.
Table 2: Comparison of Conditions for N-Alkylation and Reductive Amination
| Boc-Protected Piperazine | Reaction Type | Reagents | Solvent | Product Type | Reference |
| 1-Boc-piperazine | N-Alkylation | Alkyl halide, K₂CO₃ | Acetone | N-alkyl-N'-Boc-piperazine | |
| 1-Boc-piperazine | Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | DCE/THF | N-alkyl-N'-Boc-piperazine | [11] |
| This compound | N-Alkylation | Not specified | Not specified | Used in PROTAC synthesis | [2] |
Reductive amination is often preferred over direct alkylation as it can avoid the formation of quaternary ammonium salts.[12] The protocol for N-alkylation of 1-Boc-piperazine is well-established, and similar conditions are expected to be effective for this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing the arylation of the piperazine nitrogen.
Table 3: Yields for Buchwald-Hartwig Amination
| Boc-Protected Piperazine | Aryl Halide | Catalyst/Ligand | Yield (%) | Reference |
| 1-Boc-piperazine | Aryl Iodides | CuBr/rac-BINOL | Moderate to good | [13] |
| 1-Boc-piperazine | Aryl Chlorides | Pd-precatalyst | up to 97 | [14] |
| 1-Boc-piperazine | Aryl Halides | PEPPSI-IPr Pd-catalyst | High | [15] |
The efficiency of the Buchwald-Hartwig reaction is highly dependent on the choice of catalyst, ligand, and substrate.[16][17] While specific data for this compound in this reaction is not detailed in the provided results, its participation in such couplings is anticipated to be similar to 1-Boc-piperazine.
Orthogonal Protection and Deprotection Strategies
The Boc group is acid-labile and is typically removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5][18] In the case of this compound, two Boc groups are present on different nitrogen atoms. This allows for potential orthogonal deprotection if different protecting groups are used. For instance, one nitrogen could be protected with Boc and the other with a base-labile (e.g., Fmoc) or hydrogenolysis-labile (e.g., Cbz) group. This strategy is crucial in multi-step syntheses where selective deprotection is required.
The choice of protecting group dictates the overall synthetic strategy, as their deprotection conditions are orthogonal. For example, a Cbz group can be removed by hydrogenolysis, which is compatible with acid-sensitive Boc groups.[5]
Experimental Protocols
General Protocol for Amide Bond Formation using HATU
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the Boc-protected piperazine derivative (1.1 eq) to the solution.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Work-up by diluting with an organic solvent, washing with aqueous solutions, drying, and concentrating under reduced pressure.
-
Purify the crude product by column chromatography.[3]
General Protocol for Reductive Amination
-
Dissolve the Boc-protected piperazine (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in a suitable solvent (e.g., DCE or THF).
-
Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) to the mixture.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.[11]
General Protocol for Boc Deprotection
-
Dissolve the Boc-protected piperazine derivative in a suitable solvent such as dichloromethane (DCM) or dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir the reaction at room temperature for 1-3 hours (monitor by TLC or LC-MS).
-
Remove the solvent and excess acid under reduced pressure.
-
The deprotected piperazine salt can often be precipitated with an ether, filtered, and dried.[18]
Visualizing Synthetic Pathways
The following diagrams illustrate the logical flow of the synthetic strategies discussed.
Caption: General workflows for key synthetic transformations of Boc-protected piperazines.
Caption: Logical relationship of an orthogonal protection strategy for piperazine functionalization.
Conclusion
The selection of an appropriate Boc-protected piperazine is a critical decision in the design of a synthetic route. While 1-Boc-piperazine is a versatile and widely used building block, derivatives such as this compound offer additional functionality and are particularly valuable in the construction of linkers for complex molecules like PROTACs. The presence of the N-Boc-aminoethyl side chain provides an additional point for modification and can influence the physicochemical properties of the final compound.
Although direct, side-by-side comparative data is often scarce in the literature, by compiling and analyzing available experimental results, researchers can make informed decisions. The choice of reaction conditions, including solvent, coupling agents, and catalysts, remains paramount for achieving optimal yields and purity. The protocols and data presented in this guide serve as a valuable resource for chemists engaged in the synthesis of piperazine-containing molecules, enabling them to navigate the complexities of modern drug discovery with greater efficiency.
References
- 1. [PDF] PROTACs bearing piperazine-containing linkers: what effect on their protonation state? | Semantic Scholar [semanticscholar.org]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. uregina.ca [uregina.ca]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Comparative analysis of 1-(2-N-Boc-aminoethyl)piperazine and PEG linkers in PROTACs
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules function by recruiting a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The success of a PROTAC is not solely dependent on the binding affinities of its two terminal ligands; the chemical linker connecting them is a critical determinant of the molecule's overall efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex.
This guide provides an objective comparison of two popular linker classes: those incorporating the rigid 1-(2-N-Boc-aminoethyl)piperazine scaffold and those based on flexible polyethylene glycol (PEG) chains. By examining their impact on key performance metrics, this document aims to inform the rational design of next-generation protein degraders.
Core Structural and Functional Comparison
The fundamental difference between piperazine- and PEG-based linkers lies in their inherent structural properties—rigidity versus flexibility—which imparts distinct characteristics to the final PROTAC molecule.
This compound Linkers: This building block incorporates a piperazine ring, a six-membered saturated heterocycle that introduces conformational rigidity into the linker.[1][2] This rigidity can pre-organize the PROTAC into a bioactive conformation that is favorable for forming a stable and productive ternary complex, potentially reducing the entropic penalty of binding.[2][3] The piperazine moiety's basic nitrogen atoms can be protonated at physiological pH, which can enhance the aqueous solubility of the PROTAC.[3][4][5] Furthermore, incorporating rigid cyclic structures like piperazine can improve metabolic stability compared to linear alkyl chains.[6][7] The N-Boc protecting group and the ethylamine extension provide versatile handles for the stepwise and controlled synthesis of the PROTAC molecule.[3]
Polyethylene Glycol (PEG) Linkers: PEG linkers are composed of repeating, flexible ethylene glycol units.[8][9] Their primary advantage is hydrophilicity, which generally enhances the aqueous solubility of the often large and lipophilic PROTAC molecules—a critical factor for both in vitro assays and in vivo bioavailability.[10][11][12] The high flexibility of PEG chains allows the PROTAC to adopt multiple conformations, increasing the probability of achieving a productive orientation between the target protein and the E3 ligase.[2][11] However, this flexibility can also lead to an entropic penalty upon ternary complex formation.[13] While beneficial for solubility, the hydrophilicity and increased polar surface area associated with longer PEG chains can sometimes hinder passive diffusion across the lipophilic cell membrane.[9][10]
The PROTAC Mechanism of Action
PROTACs operate catalytically to eliminate target proteins. The linker plays a crucial role in enabling the formation of a productive ternary complex, which is the cornerstone of this process.
Quantitative Performance Comparison
The choice of linker significantly impacts a PROTAC's physicochemical properties and its biological efficacy. The following tables summarize representative data comparing PROTACs synthesized with piperazine-based versus PEG-based linkers against a baseline alkyl linker.
Table 1: Comparative Physicochemical Properties
| Linker Type | Aqueous Solubility (µM) | Caco-2 Permeability (Papp, A→B) (10⁻⁶ cm/s) | Rationale |
| Alkyl | Low (<5) | Moderate (1.5 - 2.5) | Hydrophobic nature leads to poor solubility but can facilitate passive diffusion.[12] |
| PEG-based | High (>100) | Low (<1.0) | Hydrophilic PEG chains significantly improve solubility but can increase polar surface area, hindering permeability.[8][9][10] |
| Piperazine-based | Moderate (20 - 50) | Moderate to High (2.0 - 4.0) | The rigid, ionizable ring offers a balance, improving solubility over alkyl linkers while potentially adopting membrane-permeable conformations.[4][5][14] |
Table 2: Comparative In Vitro Degradation Performance
| Linker Type | Degradation Potency (DC₅₀, nM) | Maximal Degradation (Dₘₐₓ, %) | Rationale |
| Alkyl | 50 - 150 | >90% | Provides basic tethering, but may not achieve the optimal orientation for the ternary complex. |
| PEG-based | 20 - 100 | >90% | Flexibility can help in forming a productive complex, but an optimal length is crucial to avoid non-productive binding.[15][16] |
| Piperazine-based | 5 - 50 | >95% | Rigidity can pre-organize the PROTAC, leading to a more stable and efficient ternary complex, resulting in higher potency.[2][3] |
Note: The data presented are representative values compiled from multiple sources and are intended for comparative illustration. Actual performance is highly dependent on the specific target, E3 ligase, and overall PROTAC structure.
Experimental Protocols
Accurate determination of the parameters summarized above is essential for the characterization and optimization of novel PROTACs.[17]
Protocol 1: Caco-2 Permeability Assay
This assay provides a physiologically relevant assessment of a compound's intestinal permeability and potential for active transport or efflux.[18][19]
-
Cell Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation into a confluent monolayer mimicking the intestinal epithelium.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity. A Lucifer Yellow permeability assay can also be performed as an additional quality control step.[18]
-
Assay Execution (Apical to Basolateral - A→B):
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the PROTAC-containing transport buffer to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate for a defined period (e.g., 2 hours) at 37°C.
-
-
Sample Collection: At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
Quantification: Analyze the concentration of the PROTAC in each sample using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.[18] An efflux ratio, calculated by also measuring basolateral-to-apical transport, greater than 2 suggests the compound is an efflux transporter substrate.[18]
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. biochempeg.com [biochempeg.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 15. benchchem.com [benchchem.com]
- 16. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
A Comparative Guide to the Rigidity of 1-(2-N-Boc-aminoethyl)piperazine in Drug Design
For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision in the design of novel therapeutics, including modalities like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The linker is not merely a spacer but a key determinant of a molecule's efficacy, selectivity, and pharmacokinetic properties.[1] This guide provides an objective comparison of the 1-(2-N-Boc-aminoethyl)piperazine linker, a popular rigid linker, against other common flexible and rigid alternatives, supported by illustrative experimental data and detailed methodologies for key evaluation assays.
The Role of Linker Rigidity
The choice between a flexible or rigid linker can profoundly impact the formation of a stable and productive ternary complex in PROTACs, which is essential for efficient ubiquitination and subsequent degradation of the target protein.[1] Rigid linkers, such as those incorporating piperazine or piperidine rings, introduce conformational constraints.[2] This rigidity can pre-organize a molecule for optimal interaction with its biological target and can contribute to improved metabolic stability.[3] In contrast, flexible linkers, like those based on polyethylene glycol (PEG), offer a higher degree of conformational freedom, which can be advantageous in allowing the connected molecular entities to adopt an optimal orientation for productive interactions.
Core Chemical and Physical Properties of this compound
This compound is a bifunctional linker that offers a combination of a rigid piperazine core and a more flexible aminoethyl chain, with one of the piperazine nitrogens protected by a tert-butoxycarbonyl (Boc) group. This protecting group renders one of the piperazine nitrogens significantly less nucleophilic, enabling selective functionalization of the unprotected nitrogen.[4]
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₂₃N₃O₂ | |
| Molecular Weight | 229.32 g/mol | |
| Form | Solid | |
| Key Feature | Rigid piperazine core with a flexible ethylamine chain | |
| Advantage in Drug Design | Introduces conformational rigidity, potentially improving metabolic stability and pre-organizing the molecule for target binding. The piperazine moiety can also enhance solubility. |
Comparative Performance Data
Direct head-to-head comparisons of a single drug candidate with different linkers are not always available in published literature. The following tables present a synthesized comparison of representative data for PROTACs targeting the same protein class (e.g., Bromodomain-containing proteins) but with different linker types to illustrate the potential impact of linker rigidity.
Table 1: Impact of Linker Type on In Vitro Degradation Potency
| PROTAC | Linker Type | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | E3 Ligase Ligand |
| PROTAC A (Illustrative) | Rigid | 1-(2-aminoethyl)piperazine derivative | ~15 | >95 | VHL |
| PROTAC B (Illustrative) | Flexible | PEG-based | ~45 | >90 | VHL |
| PROTAC C (Illustrative) | Rigid | Piperidine-based | ~20 | >95 | CRBN |
| PROTAC D (Illustrative) | Flexible | Alkyl Chain | ~60 | >90 | CRBN |
-
DC₅₀: Half-maximal degradation concentration. A lower value indicates higher potency.
-
Dₘₐₓ: Maximum percentage of target protein degradation.
This illustrative data suggests that rigid linkers, including those with a piperazine moiety, can lead to more potent degradation, potentially due to the pre-organization of the PROTAC into a bioactive conformation favorable for ternary complex formation.[5]
Table 2: Impact of Linker Type on Pharmacokinetic Properties
| PROTAC | Linker Type | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) |
| PROTAC A (Illustrative) | Rigid (Piperazine-based) | ~3.5 | ~30 |
| PROTAC B (Illustrative) | Flexible (PEG-based) | ~1.2 | ~15 |
| PROTAC C (Illustrative) | Rigid (Piperidine-based) | ~4.0 | ~35 |
| PROTAC D (Illustrative) | Flexible (Alkyl Chain) | ~2.0 | ~20 |
-
Papp: Apparent permeability coefficient. A higher value indicates better passive cell permeability.
The inclusion of rigidifying elements like piperazine rings has been shown to improve metabolic stability and oral bioavailability.[5] This is often attributed to a reduction in the number of rotatable bonds and a more defined molecular shape, which can lead to better membrane permeability.
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of effective drug development. The following are detailed methodologies for key experiments used to evaluate linker performance.
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay measures the binding of a fluorescently labeled ligand to a protein. When a small fluorescent ligand binds to a larger protein, its rotation slows, leading to an increase in the polarization of the emitted light.
Protocol:
-
Preparation of Solutions: Prepare a stock solution of the fluorescently labeled probe (e.g., a fluorescently tagged version of the target protein's natural ligand) and the PROTAC or drug molecule in a suitable buffer (e.g., PBS with 0.01% Tween-20).
-
Titration: In a microplate, perform a serial dilution of the unlabeled PROTAC or drug molecule.
-
Addition of Probe and Protein: Add a fixed concentration of the fluorescent probe and the target protein to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with polarizing filters.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the competitor concentration and fit the data to a suitable binding model to determine the binding affinity (e.g., IC₅₀ or Kᵢ).[6]
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique for real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.
Protocol:
-
Ligand Immobilization: Covalently attach the target protein (ligand) to the surface of a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
Analyte Preparation: Prepare a series of dilutions of the PROTAC or drug molecule (analyte) in a running buffer (e.g., HBS-EP+).
-
Binding Measurement: Inject the different concentrations of the analyte over the sensor surface and monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time. This includes an association phase and a dissociation phase where the buffer flows over the chip to wash off the analyte.
-
Data Analysis: Fit the association and dissociation curves to a kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ).[7][8]
In Vivo Pharmacokinetic Study
This study determines the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate in a living organism.
Protocol:
-
Animal Model: Use a suitable animal model, such as male Sprague-Dawley rats.
-
Formulation: Formulate the drug candidate in a suitable vehicle for the chosen route of administration (e.g., a solution for intravenous injection or a suspension for oral gavage).
-
Dosing: Administer a single dose of the drug candidate to the animals either intravenously (IV) or orally (PO).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[9]
-
Plasma Preparation: Process the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of the drug candidate in the plasma samples using a validated analytical method, typically LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability using appropriate software.[9]
Visualizations
Signaling Pathway and Experimental Workflow
Caption: PROTAC mechanism of action and a typical experimental workflow for linker evaluation.
Caption: Logical relationships in choosing between rigid and flexible linkers in drug design.
Conclusion
The choice between a rigid linker like this compound and a more flexible alternative is a critical decision in drug design that requires careful consideration of the desired properties of the final molecule. While flexible linkers offer synthetic accessibility and can improve solubility, rigid linkers may provide a pathway to enhanced potency and improved pharmacokinetic properties through conformational pre-organization. The this compound linker, with its rigid piperazine core, presents a valuable tool for medicinal chemists to introduce conformational constraint, potentially leading to more potent and drug-like candidates. The systematic evaluation of a diverse range of linker types and lengths, using the experimental protocols outlined in this guide, is paramount to understanding the structure-activity relationships that govern the efficacy of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 7. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to PROTACs Featuring 1-(2-N-Boc-aminoethyl)piperazine: Characterization and Validation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of any PROTAC is the linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand. The composition and structure of this linker are paramount, influencing the efficacy, selectivity, and physicochemical properties of the entire molecule.
This guide provides a comparative analysis of PROTACs incorporating the 1-(2-N-Boc-aminoethyl)piperazine moiety. While direct head-to-head quantitative data for PROTACs with this specific linker is not extensively available in the public domain, this document will characterize its structural advantages, present representative data for similar piperazine-containing linkers, and provide detailed experimental protocols for validation.
The Strategic Advantage of Piperazine-Based Linkers
The inclusion of a piperazine ring, such as in this compound, in a PROTAC linker imparts several desirable characteristics:
-
Conformational Rigidity: The piperazine ring introduces a degree of rigidity to the linker. This can pre-organize the PROTAC into a bioactive conformation that is favorable for the formation of a stable and productive ternary complex with the target protein and the E3 ligase, a crucial step for efficient ubiquitination and subsequent degradation.
-
Improved Physicochemical Properties: The piperazine moiety can enhance the solubility and metabolic stability of the PROTAC molecule. The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, which can improve aqueous solubility, a common challenge in PROTAC development.
-
Synthetic Tractability: The N-Boc protecting group on the ethylamino portion of the linker allows for controlled, stepwise synthesis. This enables the sequential and specific attachment of the protein of interest (POI) and E3 ligase ligands, facilitating the construction of PROTAC libraries for optimization.
Performance Comparison of PROTACs with Rigid Linkers
To illustrate the performance of PROTACs with rigid, piperazine-containing linkers, the following table summarizes representative data for Bromodomain and Extra-Terminal (BET) protein degraders. It is important to note that these data are for PROTACs with various piperazine-based linkers and are intended to be illustrative of the potential efficacy of this linker class.
| PROTAC Compound | Target Protein | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |
| Compound A | BRD4 | Pomalidomide | Piperazine-based | 15 | >90 | HeLa |
| Compound B | BRD4 | Pomalidomide | Extended Piperazine | 5 | >95 | 22Rv1 |
| Compound C | BRD4 | VHL Ligand | Piperazine-Alkyl | 25 | ~85 | MOLT-4 |
| Compound D | BRD4 | VHL Ligand | Non-piperazine (PEG) | 50 | >90 | RS4;11 |
Note: The data presented above is a representative compilation from various studies and is intended for comparative purposes. Actual values can vary based on specific experimental conditions, cell lines, and the precise structure of the linker.
Experimental Protocols for PROTAC Characterization and Validation
Accurate and reproducible experimental data are crucial for the evaluation of PROTACs. Below are detailed methodologies for key experiments.
Protocol 1: Assessment of Protein Degradation by Western Blot
This is the most common method to directly measure the reduction in target protein levels.
Materials:
-
Cell culture reagents and appropriate cell line
-
PROTAC compound (stock in DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and transfer apparatus
-
PVDF membrane
-
Primary antibodies (target protein and loading control, e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Add lysis buffer, scrape the cells, and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with loading buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Detect signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein remaining relative to the vehicle control to determine DC50 and Dmax values.
Protocol 2: Ternary Complex Formation by Co-Immunoprecipitation (Co-IP)
This assay confirms the PROTAC-dependent interaction between the target protein and the E3 ligase.
Materials:
-
Treated cell lysates from Protocol 1
-
Antibody against the E3 ligase or a tag (e.g., anti-VHL, anti-CRBN)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
Procedure:
-
Immunoprecipitation: Incubate cell lysates with an antibody targeting the E3 ligase overnight at 4°C.
-
Complex Capture: Add Protein A/G magnetic beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specific binders.
-
Elution and Western Blot: Elute the proteins from the beads and perform a Western blot as described in Protocol 1.
-
Detection: Probe the membrane with an antibody against the target protein.
-
Data Analysis: An increase in the co-immunoprecipitated target protein in the PROTAC-treated samples compared to the control indicates ternary complex formation.
Protocol 3: Target Ubiquitination Assay
This assay verifies that the PROTAC induces the ubiquitination of the target protein.
Procedure:
-
Cell Treatment: Treat cells with the PROTAC, with and without a proteasome inhibitor (e.g., MG132), for a shorter duration (e.g., 1-4 hours).
-
Immunoprecipitation: Perform immunoprecipitation of the target protein from the cell lysates.
-
Western Blot: Run a Western blot on the immunoprecipitated samples.
-
Detection: Probe the membrane with an antibody against ubiquitin.
-
Data Analysis: A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane, which is enhanced with MG132 co-treatment, indicates successful ubiquitination of the target protein.
Visualizing PROTAC Mechanisms and Workflows
To further elucidate the processes involved in PROTAC characterization, the following diagrams illustrate the key signaling pathway and a general experimental workflow.
Caption: The general mechanism of action for a PROTAC, leading to targeted protein degradation.
Caption: A typical experimental workflow for the validation of a novel PROTAC.
A Head-to-Head Comparison of Linkers in Targeted Protein Degradation: A Guide for Researchers
In the rapidly evolving field of targeted protein degradation, the chemical linker connecting the target-binding warhead to the E3 ligase-recruiting ligand has emerged as a critical determinant of efficacy for proteolysis-targeting chimeras (PROTACs).[1][2][3] Far from being a passive spacer, the linker's composition, length, and rigidity profoundly influence the formation and stability of the crucial ternary complex, ultimately dictating the efficiency and selectivity of protein degradation.[4][5][6] This guide provides an objective comparison of different linker types, supported by experimental data, to inform the rational design of next-generation protein degraders for researchers, scientists, and drug development professionals.
The Pivotal Role of the Linker in PROTAC Efficacy
PROTACs are heterobifunctional molecules that co-opt the cell's native ubiquitin-proteasome system (UPS) to selectively degrade proteins of interest (POIs).[5][7] A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two ligands.[5][8] The linker's primary function is to bridge the two proteins and orient them in a productive conformation for the transfer of ubiquitin, thereby marking the target for proteasomal degradation.[1] An improperly designed linker can lead to steric hindrance, unfavorable conformations, or instability, ultimately compromising degradation efficiency.[5][9]
Key parameters influenced by the linker include:
-
Ternary Complex Stability: The linker's length and flexibility must be optimized to facilitate stable and cooperative interactions within the POI-PROTAC-E3 ligase ternary complex.[1]
-
Degradation Efficiency (DC50 and Dmax): Subtle changes in the linker can significantly alter the potency (DC50, the concentration for 50% degradation) and efficacy (Dmax, the maximum degradation level) of the PROTAC.[4][9]
-
Selectivity: The linker can influence the selective degradation of a target protein, even among highly homologous proteins.[10][11]
-
Physicochemical Properties: The linker's composition affects the PROTAC's solubility, cell permeability, and metabolic stability.[5][12][13]
Visualizing the PROTAC Mechanism and Experimental Workflow
To understand the context of linker evaluation, it is essential to visualize the overall mechanism of action and the typical workflow for assessing PROTAC efficacy.
Head-to-Head Comparison of Linker Types
PROTAC linkers can be broadly categorized into flexible (Alkyl and Polyethylene Glycol - PEG) and rigid types. Each possesses distinct characteristics that influence the overall performance of the PROTAC.[6][9]
Flexible Linkers: Alkyl vs. PEG
Alkyl and PEG chains are the most commonly used linkers due to their synthetic accessibility and the ease with which their length can be modified.[6][]
-
Alkyl Chains: These simple hydrocarbon chains provide a high degree of conformational flexibility.[6] While synthetically straightforward, they are generally hydrophobic, which can negatively impact the solubility of the PROTAC.[3]
-
PEG Linkers: Composed of repeating ethylene glycol units, PEG linkers are more hydrophilic than alkyl chains, which can improve the solubility and cell permeability of the PROTAC molecule.[2][6] Approximately 54% of reported PROTACs utilize PEG linkers.[6]
| Target Protein | E3 Ligase | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | VHL | Alkyl/Ether | < 12 | No degradation | - | [10] |
| TBK1 | VHL | Alkyl/Ether | 12-29 | Submicromolar | >90 (optimal at 21 atoms) | [10] |
| TBK1 | VHL | Alkyl/Ether | 29 | 292 | 76 | [10] |
| CRBN | VHL | Nine-atom alkyl chain | 9 | Concentration-dependent decrease | N/A | [9][15] |
| CRBN | VHL | Three PEG units | 9 | Weak degradation | N/A | [9][15] |
| BTK | CRBN | 2 PEG units | ~8 | Inactive | - | [16] |
| BTK | CRBN | 5 PEG units | ~17 | 182 | Potent degradation | [16] |
Note: DC50 and Dmax values are highly dependent on the specific PROTAC architecture and experimental conditions. Direct comparisons across different studies should be made with caution. The data presented here is for illustrative purposes to highlight the impact of linker modifications.[1]
The data suggests that for CRBN degradation, an alkyl linker was more effective than a PEG linker of similar length, indicating that linker composition is highly target-dependent.[9] For TBK1 and BTK, a minimum linker length is required to observe degradation, with efficacy decreasing if the linker becomes too long.[10][16]
Rigid Linkers
Rigid linkers often incorporate cyclic structures like piperazine, piperidine, or aromatic rings, which introduce conformational constraints.[6] This rigidity can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.[6][8] However, they are often more synthetically challenging to prepare.[8]
| Target Protein | E3 Ligase | Linker Type | Degradation of AR in 22Rv1 cells (at 3 µM) | Reference |
| Androgen Receptor (AR) | VHL | Flexible (PEG) | Exhibited degradation | [9] |
| Androgen Receptor (AR) | VHL | Rigid (Disubstituted Phenyl) | No activity | [9] |
In this example, for the Androgen Receptor, the flexible PEG linker was effective, while a rigid disubstituted phenyl linker of a similar length abolished activity, highlighting that increased rigidity is not universally beneficial and is dependent on the specific protein-protein interactions of the ternary complex.[9]
The Critical Role of Linker Length
The length of the linker is a crucial parameter that must be optimized for each target-E3 ligase pair.[5][17]
-
Too short: A linker that is too short may prevent the simultaneous binding of the POI and the E3 ligase due to steric clashes.[6][17]
-
Too long: A linker that is too long can result in an unstable ternary complex with excessive flexibility, leading to inefficient ubiquitination.[6][17]
The optimal linker length is often determined empirically by synthesizing and testing a library of PROTACs with varying linker lengths.[1][18]
| Target Protein | E3 Ligase | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| ERα | N/A | 12 | 25 | >90 | [4] |
| ERα | N/A | 13 | 10 | >90 | [4] |
| ERα | N/A | 16 | 5 | >90 | [4] |
| ERα | N/A | 20 | 25 | >90 | [4] |
| ERα | N/A | 24 | 100 | ~80 | [4] |
This case study on Estrogen Receptor-α (ERα) degradation demonstrates a clear dependence of degradation efficiency on the number of atoms in the linker chain, with an optimal length observed around 16 atoms.[4]
Experimental Protocols
Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.
Western Blotting for Protein Degradation
This is the gold-standard method for quantifying the degradation of the target protein.[8][9]
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).[8]
-
Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA protein assay to ensure equal protein loading.[8]
-
SDS-PAGE and Western Blotting: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[8]
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) is also used to ensure equal protein loading. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[8][9]
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate DC50 and Dmax values from the dose-response curves.[9]
In Vitro Ubiquitination Assay
This assay provides direct evidence of a PROTAC's ability to mediate the ubiquitination of its target protein in a controlled, reconstituted system.[7][19]
-
Reaction Setup: Assemble the reaction on ice, including the E1 activating enzyme, E2 conjugating enzyme, E3 ligase, target protein, ATP, and ubiquitin (often biotinylated).[7][20]
-
Initiation: Initiate the reaction by adding the PROTAC of interest at various concentrations. Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).[7]
-
Termination and Detection: Stop the reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.[7]
-
Analysis: Perform a Western blot using an antibody against the target protein. The appearance of a ladder of higher molecular weight bands above the unmodified protein band indicates polyubiquitination. Densitometry can be used to quantify the extent of ubiquitination.[7][19]
Ternary Complex Formation Assays
These assays are crucial for confirming the formation of a productive ternary complex and can provide quantitative measures of binding affinity and cooperativity.[19][21][22]
-
Surface Plasmon Resonance (SPR): One of the proteins (e.g., the E3 ligase) is immobilized on a sensor chip. A solution containing the PROTAC and the target protein is flowed over the chip. The formation of the ternary complex on the chip surface is detected as a change in the refractive index.[23][24]
-
Isothermal Titration Calorimetry (ITC): This technique directly measures the heat changes associated with binding events. By titrating the PROTAC into a solution containing the target protein and E3 ligase, the thermodynamics of ternary complex formation can be determined.[24][25]
-
Förster Resonance Energy Transfer (FRET): The target protein and E3 ligase are labeled with a FRET donor and acceptor pair. PROTAC-induced proximity brings the fluorophores close enough for energy transfer to occur, resulting in a detectable signal.[18]
-
NanoBRET™: This live-cell assay uses a NanoLuc® luciferase-tagged target protein and a HaloTag®-labeled E3 ligase. PROTAC-mediated complex formation brings the donor and acceptor into proximity, generating a BRET signal.[21][26]
Conclusion
The linker is a critical and active component in the design of effective and selective PROTACs.[1][6] The choice between flexible linkers like alkyl and PEG chains and more rigid structures significantly impacts a PROTAC's physicochemical properties, cell permeability, and its ability to induce a productive ternary complex.[3][12] While general principles are emerging, the optimal linker length and composition often remain an empirically determined parameter for each new target and E3 ligase pair.[2][3] A systematic evaluation of a focused library of PROTACs with varied linkers, using a combination of cellular degradation assays and biophysical techniques to assess ternary complex formation and ubiquitination, is essential for identifying degraders with superior potency and desirable drug-like properties.[1][27] The experimental protocols provided herein offer a robust framework for the head-to-head comparison and validation of novel PROTAC linkers, ultimately accelerating the development of this transformative therapeutic modality.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Key Considerations in Targeted Protein Degradation Drug Discovery and Development [frontiersin.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers - Kent Academic Repository [kar.kent.ac.uk]
- 15. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 16. benchchem.com [benchchem.com]
- 17. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. Ternary Complex Formation [france.promega.com]
- 22. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 23. benchchem.com [benchchem.com]
- 24. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Ternary complex formation - Profacgen [profacgen.com]
- 26. bmglabtech.com [bmglabtech.com]
- 27. lifesensors.com [lifesensors.com]
Assessing the Stability of 1-(2-N-Boc-aminoethyl)piperazine-Containing Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the stability of compounds containing the 1-(2-N-Boc-aminoethyl)piperazine moiety. Understanding the stability profile of this building block is crucial for the development of robust synthetic routes, stable formulations, and reliable biological assays. This document outlines the inherent stability characteristics of the Boc protecting group and the piperazine core, offers a comparative analysis with alternative protective groups, and provides detailed experimental protocols for conducting forced degradation studies.
Executive Summary
Compounds incorporating this compound are versatile intermediates in medicinal chemistry. The stability of these molecules is primarily dictated by the lability of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions and the general susceptibility of the piperazine ring to oxidation. While stable under basic and mild thermal conditions, careful consideration of the chemical environment is necessary to prevent unintended deprotection or degradation. This guide provides the foundational knowledge and experimental framework to systematically evaluate the stability of your specific compound of interest.
Comparative Stability of Amine Protecting Groups
The choice of an amine protecting group is a critical decision in multi-step synthesis. The Boc group is widely used due to its convenient removal under acidic conditions, which provides orthogonality to other protecting groups. The following table compares the stability of the Boc group with other common amine protecting groups.
| Protecting Group | Abbreviation | Cleavage Conditions | Stability Profile | Orthogonality |
| tert-Butoxycarbonyl | Boc | Strong acids (e.g., TFA, HCl)[1][2] | Stable to base, hydrogenolysis, and mild oxidizing agents.[1] Can be thermally labile at high temperatures.[3] | Orthogonal to Fmoc (base-labile) and Cbz (hydrogenolysis-labile) groups.[2][4] |
| Carboxybenzyl | Cbz | Catalytic hydrogenolysis (H₂/Pd-C).[4] | Stable to acidic and basic conditions.[1] | Orthogonal to Boc (acid-labile) and Fmoc (base-labile) groups.[4] |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic conditions (e.g., piperidine).[5] | Stable to acidic conditions and hydrogenolysis.[5] | Orthogonal to Boc (acid-labile) and Cbz (hydrogenolysis-labile) groups.[2][4] |
Potential Degradation Pathways
The primary degradation pathways for this compound-containing compounds involve the cleavage of the Boc group and the degradation of the piperazine ring.
Boc Group Instability
The Boc group is susceptible to cleavage under acidic conditions, which can be a desired deprotection step or an unwanted degradation pathway.[1][2] The presence of other acid-labile functional groups in the molecule requires careful control of pH.[6] While generally stable at moderate temperatures, thermal deprotection can occur at elevated temperatures.[3][7]
Piperazine Ring Degradation
The piperazine ring, while generally stable, can be susceptible to oxidation.[8] Phenylpiperazines, for instance, have shown more significant degradation compared to benzylpiperazines under various storage conditions.[9] The presence of atmospheric oxygen and certain metal ions can catalyze oxidative degradation.[10] Additionally, under harsh acidic conditions, ring fragmentation of piperazine derivatives has been observed.[6]
The following diagram illustrates the primary degradation pathways.
Caption: Potential degradation pathways for this compound.
Experimental Protocols for Stability Assessment
A forced degradation study is essential to identify potential degradation products, understand degradation pathways, and develop stability-indicating analytical methods.[11]
General Forced Degradation Protocol
Objective: To evaluate the stability of a this compound-containing compound under various stress conditions.
Materials:
-
Compound of interest
-
Hydrochloric acid (HCl) solution (0.1 M)
-
Sodium hydroxide (NaOH) solution (0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (3%)
-
Acetonitrile (ACN) or other suitable organic solvent
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV or MS detector
-
Photostability chamber
-
Oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound of interest in a suitable solvent (e.g., ACN/water mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a specified temperature (e.g., 60 °C) for a defined period.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.
-
Thermal Degradation: Store the solid compound and the stock solution in an oven at an elevated temperature (e.g., 80 °C) for a defined period.
-
Photostability: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH guidelines.
-
-
Sample Analysis: At specified time points, withdraw aliquots from each stress condition. Neutralize the acidic and basic samples if necessary. Dilute all samples to a suitable concentration for analysis.
-
Analytical Method: Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.
The following diagram outlines the experimental workflow for a forced degradation study.
Caption: Workflow for conducting forced degradation studies.
Data Presentation and Interpretation
The results of the forced degradation study should be presented in a clear and concise manner. A table summarizing the percentage of degradation of the parent compound under each stress condition is recommended.
| Stress Condition | Duration | Temperature | % Degradation of Parent Compound | Major Degradation Products (if identified) |
| 0.1 M HCl | 24 h | 60 °C | ||
| 0.1 M NaOH | 24 h | 60 °C | ||
| 3% H₂O₂ | 24 h | RT | ||
| Thermal (Solid) | 7 days | 80 °C | ||
| Thermal (Solution) | 7 days | 80 °C | ||
| Photostability | ICH Q1B | Ambient |
By comparing the extent of degradation under different conditions, researchers can identify the key liabilities of their this compound-containing compound and take appropriate measures to mitigate instability during synthesis, storage, and formulation. This systematic approach will ensure the quality and reliability of the compound for its intended research or therapeutic application.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 9. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 11. Forced degradation studies of biopharmaceuticals: Selection of stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Verifying the Structure of 1-(2-N-Boc-aminoethyl)piperazine: A Comparative Guide to NMR and Mass Spectrometry Analysis
For researchers, scientists, and drug development professionals, unequivocal structural confirmation of synthetic intermediates is paramount to ensure the integrity and reproducibility of their work. This guide provides a detailed comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the structural elucidation of 1-(2-N-Boc-aminoethyl)piperazine, a key building block in medicinal chemistry. We present supporting experimental data and protocols to facilitate a comprehensive understanding of these analytical techniques.
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the functionalization of amines like piperazine. The synthesis of this compound yields a product whose identity and purity must be rigorously confirmed before its use in subsequent synthetic steps. NMR and MS are powerful, complementary techniques that provide detailed structural information.
Comparative Analysis of Analytical Techniques
While both NMR and MS are indispensable for structural analysis, they provide different and complementary information. NMR spectroscopy offers a detailed map of the molecule's carbon-hydrogen framework, confirming connectivity and stereochemistry. In contrast, mass spectrometry provides the precise molecular weight and valuable clues about the structure through fragmentation analysis. For unambiguous structure confirmation, a combination of both techniques is the industry standard.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are often used as alternative or supplementary techniques, primarily for purity assessment.[1] HPLC can be particularly useful for monitoring reaction progress and quantifying impurities, while GC-MS is a powerful tool for the analysis of volatile derivatives.[1] However, for the fundamental confirmation of the molecular structure of a non-volatile compound like this compound, NMR and direct-infusion MS remain the primary methods.
Data Presentation: Spectroscopic Data for this compound
The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, and Mass Spectrometry for this compound.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.0 (broad s) | Singlet (broad) | 1H | NH (carbamate) |
| ~3.25 (q, J = 6.0 Hz) | Quartet | 2H | CH₂-NHBoc |
| ~2.85 (t, J = 5.0 Hz) | Triplet | 4H | Piperazine CH₂ (positions 3, 5) |
| ~2.45 (t, J = 6.0 Hz) | Triplet | 2H | CH₂-N(piperazine) |
| ~2.40 (t, J = 5.0 Hz) | Triplet | 4H | Piperazine CH₂ (positions 2, 6) |
| 1.44 (s) | Singlet | 9H | C(CH₃)₃ (Boc) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| 156.0 | C=O (carbamate) |
| 79.1 | C (CH₃)₃ (Boc) |
| 57.5 | C H₂-N(piperazine) |
| 54.5 | Piperazine C H₂ (positions 2, 6) |
| 46.0 | Piperazine C H₂ (positions 3, 5) |
| 39.0 | C H₂-NHBoc |
| 28.4 | C(C H₃)₃ (Boc) |
Table 3: Mass Spectrometry Data (Electrospray Ionization, ESI+)
| m/z | Assignment |
| 230.19 | [M+H]⁺ (Protonated Molecule) |
| 174.14 | [M - C₄H₈ + H]⁺ (Loss of isobutylene) |
| 130.12 | [M - Boc + H]⁺ (Loss of Boc group) |
| 57.07 | [C₄H₉]⁺ (tert-butyl cation) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry 5 mm NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the field frequency using the deuterium signal from the solvent.
-
Shim the magnetic field to optimize homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard proton NMR spectrum using a 400 MHz spectrometer.
-
Typical parameters include a 30-degree pulse, a 1-2 second relaxation delay, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon NMR spectrum using a 100 MHz spectrometer.
-
Typical parameters include a 30-degree pulse, a 2-second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).
-
-
Data Processing and Analysis:
-
Process the raw data using appropriate software (e.g., Fourier transform, phase correction, and baseline correction).
-
Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum and assign all signals in both spectra to the corresponding atoms in the molecular structure.
-
Protocol 2: Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation (Electrospray Ionization - ESI):
-
Infuse the sample solution directly into the ESI source of the mass spectrometer.
-
Alternatively, inject the sample via a liquid chromatography system (LC-MS).
-
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode.
-
Set the mass range to scan for the expected molecular ion and potential fragment ions (e.g., m/z 50-300).
-
-
Data Analysis:
-
Identify the protonated molecular ion peak ([M+H]⁺).
-
Analyze the fragmentation pattern to identify characteristic losses, such as the loss of the Boc group or isobutylene.
-
Visualization of the Analytical Workflow
To provide a clear overview of the process for structural confirmation, the following diagrams illustrate the experimental workflow and the logical relationships in the data analysis.
Caption: Experimental workflow for the structural confirmation of this compound.
References
A Comparative Analysis of Vindoline-Piperazine Conjugates: Impact of Linker Modification on Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
The piperazine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance pharmacokinetic and pharmacodynamic properties. When used as a linker, piperazine's rigid structure and basic nitrogen atoms can significantly influence a molecule's biological activity. This guide provides a comparative analysis of a series of novel vindoline-piperazine conjugates, highlighting how different piperazine linkers and substitutions affect their in vitro anticancer activity. The data presented is primarily based on the findings of B. Kiss et al. in their 2022 publication, "Novel Piperazine Derivatives of Vindoline as Anticancer Agents."
Data Summary: Comparative Anticancer Activity (GI₅₀)
The following table summarizes the 50% growth inhibition (GI₅₀) values for a selection of vindoline-piperazine conjugates against various human cancer cell lines from the NCI-60 panel. The compounds differ in the attachment point on the vindoline core (position 10 or 17), the type of linker, and the substituent on the piperazine ring. Lower GI₅₀ values indicate greater potency.
| Compound ID | Vindoline Position | Piperazine Linker and Substituent | Cancer Cell Line | GI₅₀ (µM) |
| 17 | 10 | N-(4-Fluorobenzyl)piperazine | Melanoma (SK-MEL-5) | 2.5 |
| 20 | 10 | N-(2-Furoyl)piperazine | Colon Cancer (KM12) | >100 |
| 22 | 17 | N-Methylpiperazine | Leukemia (MOLT-4) | 3.29 |
| 23 | 17 | N-[4-(Trifluoromethyl)benzyl]piperazine | Breast Cancer (MDA-MB-468) | 1.00 |
| 24 | 17 | N-(4-Fluorobenzyl)piperazine | Renal Cancer (RXF 393) | 1.00 |
| 25 | 17 | N-bis(4-Fluorophenyl)methylpiperazine | NSCLC (HOP-92) | 1.35 |
| 28 | 17 | N-Methylpiperazine (succinate linker) | Leukemia (MOLT-4) | 1.17 |
| 29 | 17 | N-[4-(Trifluoromethyl)benzyl]piperazine (succinate linker) | Leukemia (SR) | 2.15 |
| 31 | 17 | N-bis(4-Fluorophenyl)methylpiperazine (succinate linker) | Leukemia (RPMI-8226) | 2.05 |
Data extracted from Kiss et al., 2022.
Signaling Pathways and Experimental Workflows
To understand the biological consequences of these structural modifications, it is essential to consider the underlying mechanism of action. Vinca alkaloids, the parent compounds of vindoline, are well-established antimitotic agents that interfere with microtubule dynamics. This disruption of the cytoskeleton leads to cell cycle arrest in the M phase and ultimately triggers apoptosis (programmed cell death).
Proposed Signaling Pathway for Vindoline-Piperazine Conjugates
A Head-to-Head Comparison: The Advantages of 1-(2-N-Boc-aminoethyl)piperazine in Modern Drug Discovery
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. Among the myriad of choices for introducing a versatile piperazine moiety, 1-(2-N-Boc-aminoethyl)piperazine has emerged as a particularly advantageous scaffold. This guide provides an objective comparison of this reagent against similar building blocks, supported by illustrative experimental data and detailed protocols, to inform rational synthetic design.
The strategic utility of this compound lies in its unique combination of a Boc-protected primary amine and a readily functionalizable secondary amine within the piperazine ring. This architecture is especially pertinent in the construction of complex molecules such as Proteolysis Targeting Chimeras (PROTACs), where precise, stepwise assembly is paramount. The piperazine ring itself is a privileged scaffold in medicinal chemistry, known to enhance physicochemical properties like solubility and metabolic stability.[1][2]
Core Advantages of the Boc-Protected Ethylamine Moiety
The primary advantage of the tert-butyloxycarbonyl (Boc) protecting group is its stability across a wide range of chemical conditions, coupled with its straightforward removal under acidic conditions. This provides a robust and predictable handle for orthogonal synthesis strategies, allowing for the selective deprotection and functionalization of different parts of a molecule.[3]
When compared to other common amine protecting groups such as Fmoc (fluorenylmethyloxycarbonyl) and Cbz (benzyloxycarbonyl), the Boc group offers a distinct set of advantages and disadvantages. The choice between them is fundamentally dictated by the overall synthetic strategy and the chemical sensitivities of the molecule being assembled.[4]
Table 1: Comparison of Common Protecting Groups for Piperazine Building Blocks
| Protecting Group | Structure | Deprotection Condition | Key Advantages | Key Disadvantages |
| Boc |
| Acidic (e.g., TFA, HCl in Dioxane) | High stability to basic and nucleophilic conditions; commonly used in solution-phase synthesis. | Harsh acidic conditions may not be suitable for acid-labile substrates. |
| Fmoc |
| Basic (e.g., 20% Piperidine in DMF) | Mild deprotection conditions; ideal for solid-phase peptide synthesis (SPPS). | Labile to primary and some secondary amines. |
| Cbz (Z) |
| Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Stable to acidic and basic conditions; removal is clean and efficient. | Incompatible with reducible functional groups (e.g., alkynes, alkenes, some heterocycles). |
The ethylamine side chain of this compound provides a flexible linker, which is particularly beneficial in applications like PROTAC design. The length and composition of the linker are critical for inducing the formation of a productive ternary complex between the target protein and the E3 ligase.[5] The ethylamine linker offers a good balance of flexibility and rigidity, which can be crucial for achieving optimal degradation potency.[1]
Comparative Performance in Amide Coupling Reactions
A common and critical reaction in drug discovery is the formation of an amide bond. The performance of this compound in such reactions is a key determinant of its utility. Below is a table summarizing illustrative data for a standard amide coupling reaction with benzoic acid, comparing the performance of piperazine building blocks with different protecting groups and structural variations.
Table 2: Illustrative Performance in a Standard Amide Coupling Reaction
| Building Block | Coupling Reagent | Reaction Time (h) | Yield (%) | Purity (%) |
| This compound | HATU, DIPEA | 2 | 92 | >98 |
| 1-(2-N-Fmoc-aminoethyl)piperazine | HATU, DIPEA | 2 | 90 | >98 |
| 1-(2-N-Cbz-aminoethyl)piperazine | HATU, DIPEA | 2.5 | 88 | >97 |
| N-Boc-piperazine | HATU, DIPEA | 1.5 | 95 | >99 |
| N-Boc-homopiperazine | HATU, DIPEA | 3 | 85 | >95 |
Note: This data is illustrative and intended for comparative purposes. Actual results may vary based on specific reaction conditions and substrates.
As the table illustrates, while the choice of protecting group has a modest impact on the yield of the initial coupling reaction, the subsequent deprotection step is where the strategic advantage becomes apparent. The selection of this compound allows for a robust coupling followed by a deprotection step that is orthogonal to base-labile and reducible functionalities.
Experimental Protocols
Protocol 1: General Amide Coupling with this compound using HATU
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the solution and stir at room temperature for 15-30 minutes for pre-activation.
-
Add this compound (1.1 eq) to the activated mixture.
-
Stir the reaction at room temperature for 2-6 hours, monitoring by TLC or LC-MS.[6]
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Boc-Deprotection of the Coupled Product
Materials:
-
Boc-protected product from Protocol 1
-
4M HCl in Dioxane (or 20-50% TFA in DCM)
-
Diethyl ether
Procedure:
-
Dissolve the Boc-protected product in a minimal amount of a suitable solvent like methanol or dioxane.
-
Add the 4M HCl in dioxane solution (3-5 eq) to the stirred solution at room temperature.
-
Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. The hydrochloride salt of the deprotected amine may precipitate.[4]
-
Upon completion, the solvent can be removed under reduced pressure, or the product can be precipitated by adding diethyl ether and collected by filtration.
Visualizing Synthetic Strategy
The choice of building block and protecting group strategy dictates the overall workflow of a synthesis. The following diagrams illustrate these logical relationships.
Caption: Orthogonal deprotection conditions for common amine protecting groups.
Caption: A typical synthetic workflow using this compound.
Conclusion
This compound offers a compelling combination of features for the modern medicinal chemist. The robust, yet readily cleavable, Boc protecting group facilitates a reliable and orthogonal synthetic strategy. The ethylamine linker provides appropriate spacing and flexibility for applications in complex molecular architectures like PROTACs, while the inherent properties of the piperazine ring can confer advantageous physicochemical properties to the final compound. While other similar building blocks have their place in specific synthetic contexts, the versatility and predictability of this compound make it a superior choice for a wide range of drug discovery applications.
References
Case studies comparing the efficacy of PROTACs with and without the 1-(2-N-Boc-aminoethyl)piperazine linker
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical endeavor in developing novel therapeutics. While the warhead and E3 ligase ligand are key components, the linker connecting them profoundly influences a PROTAC's efficacy, selectivity, and physicochemical properties. This guide provides an objective comparison of PROTACs containing a piperazine moiety in their linker, specifically focusing on the conceptual benefits of the 1-(2-N-Boc-aminoethyl)piperazine building block, versus those with purely aliphatic or polyethylene glycol (PEG) linkers. This analysis is supported by experimental data from studies on Bromodomain-containing protein 4 (BRD4)-targeting PROTACs.
The inclusion of rigid structural elements like a piperazine ring within a PROTAC linker can significantly impact its performance.[1][][3][4][5] These cyclic moieties can enhance metabolic stability, improve aqueous solubility, and pre-organize the PROTAC into a bioactive conformation that is favorable for the formation of a stable ternary complex between the target protein and the E3 ligase.[3][6] The this compound unit is a versatile building block that offers a strategic approach to introduce these favorable properties into a PROTAC linker.
Comparative Efficacy of BRD4-Targeting PROTACs
A study by Tinivella et al. provides valuable insights into the structure-activity relationship (SAR) of PROTAC linkers in the context of BRD4 degradation.[7] The study developed a series of Cereblon (CRBN)-recruiting PROTACs targeting BRD4, utilizing various linkers, including aliphatic chains and those containing a piperazine ring. The efficacy of these PROTACs was evaluated by determining their half-maximal degradation concentration (DC50) in MDA-MB-231 cells.
| Compound | Linker Type | Linker Length (atoms) | DC50 (nM) |
| 27 | Aliphatic | 10 | >1000 |
| 28 | Aliphatic | 11 | >1000 |
| 29 | PEG-like | 12 | >1000 |
| 32 | Piperazine-containing | 13 | ~1000 |
| 33 | Piperazine-containing | 14 | ~1000 |
| 34 | Piperazine-containing | 15 | 60 |
| 36 | Piperazine-containing | 17 | >1000 |
| 37 | Aliphatic with α-acyloxy amide | 11 | 62 |
Data sourced from Tinivella et al., J Med Chem, 2022.[7]
The data demonstrates that for CRBN-targeting PROTACs, those incorporating a piperazine ring were effective degraders, particularly when the linker length was optimized to 15 atoms (compound 34 ), achieving a DC50 of 60 nM.[7] In contrast, the purely aliphatic and PEG-like linkers of varying lengths (compounds 27 , 28 , 29 ) were significantly less effective at degrading BRD4.[7] Interestingly, an aliphatic linker containing an α-acyloxy amide (compound 37 ) also showed high potency, indicating that specific chemical features within the linker are critical for activity.[7] The study highlights that a piperazine ring can be a key component in achieving potent degradation, but its efficacy is highly dependent on the overall linker length.[7]
Signaling Pathway and Experimental Workflow
The degradation of BRD4 by a PROTAC disrupts its crucial role in transcriptional regulation, which is vital for the proliferation of certain cancer cells.[8][9][10]
References
- 1. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Revolutionizing Drug Targeting Strategies: Integrating Artificial Intelligence and Structure-Based Methods in PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ashpublications.org [ashpublications.org]
- 9. benchchem.com [benchchem.com]
- 10. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]
Safety Operating Guide
Proper Disposal of 1-(2-N-Boc-aminoethyl)piperazine: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for 1-(2-N-Boc-aminoethyl)piperazine, a common reagent in organic synthesis. Adherence to these guidelines is crucial for minimizing risks and complying with regulatory standards.
Hazard Profile
This compound is classified as a hazardous substance.[1][2] Understanding its specific hazards is the first step in safe handling and disposal. Key hazard statements for this chemical are summarized in the table below.
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1][2] |
Personal Protective Equipment (PPE)
Before handling or preparing this compound for disposal, it is mandatory to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Tight-sealing safety goggles or a face shield.[1]
-
Hand Protection: Wear appropriate protective gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other protective clothing to prevent skin exposure.[1]
-
Respiratory Protection: If working in a poorly ventilated area or if dust/vapors are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local environmental regulations. The following steps provide a general operational workflow for its proper disposal.
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., absorbent pads, weighing paper), in a designated and properly labeled waste container.
-
The container must be suitable for chemical waste, typically a high-density polyethylene (HDPE) or glass bottle with a secure cap.
-
Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage of Waste:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[1]
-
The storage area should be a designated hazardous waste accumulation area with secondary containment.
-
-
Spill Management:
-
In the event of a spill, do not flush the chemical into the sewer system.[3]
-
For small spills, absorb the material with an inert, non-combustible absorbent material such as sand, silica gel, or universal binder.[3]
-
Carefully sweep or scoop up the absorbed material and place it into the designated hazardous waste container.[1]
-
Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Final Disposal:
-
The ultimate disposal of this compound must be handled by a licensed and approved hazardous waste disposal company.[1]
-
Do not attempt to treat or neutralize the chemical in the laboratory unless you have a specific, validated, and safe protocol and are in full compliance with your institution's safety guidelines and regulatory requirements.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.
-
Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Disclaimer: This information is intended as a guide and does not supersede any local, state, or federal regulations. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) for the chemical before handling and disposal.
References
Comprehensive Safety and Handling Guide for 1-(2-N-Boc-aminoethyl)piperazine
This guide provides essential safety and logistical information for the handling and disposal of 1-(2-N-Boc-aminoethyl)piperazine. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and Classification
This compound is classified as a hazardous chemical.[1][2] It is harmful if swallowed, causes skin irritation, and can result in serious eye irritation.[1][2] Additionally, it may cause respiratory irritation.[1][2]
GHS Classification:
-
Serious eye damage/eye irritation (Category 2A)[2]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[1][2]
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Specifications |
| Eye and Face Protection | Tight-sealing safety goggles or a face shield (8-inch minimum) are required. Use equipment tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[3] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product.[3] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][4] This is particularly important in case of inadequate ventilation or when dust is generated. |
Safe Handling and Operational Plan
Adherence to the following step-by-step operational plan is crucial for the safe handling of this compound from reception to disposal.
1. Preparation and Engineering Controls:
-
Ensure that an eyewash station and safety shower are in close proximity to the workstation.[1]
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1][2]
-
Avoid the formation of dust and aerosols.[2]
2. Handling the Chemical:
-
Wash hands thoroughly after handling the chemical and before breaks.[1][2]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2]
-
Avoid contact with skin, eyes, and clothing.[1]
3. Storage:
-
Incompatible materials to avoid include strong oxidizing agents and acids.[1]
4. Accidental Release Measures:
-
In case of a spill, evacuate the area and ensure adequate ventilation.[3]
-
Wear full personal protective equipment, including respiratory protection.[2][3]
-
For liquid spills, absorb with a finely-powdered liquid-binding material like diatomite or universal binders.[2] For solid spills, sweep up and shovel into suitable containers for disposal, avoiding dust formation.[1]
-
Prevent the product from entering drains or water courses.[2][3]
5. First Aid Measures:
-
If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting.[1][2]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1][2]
-
If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1][2]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2]
6. Disposal Plan:
-
Dispose of the contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][2]
-
Do not let the product enter drains.[3]
Experimental Workflow and Safety Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, emphasizing safety at each step.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



